Ophiopogonanone C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16O7 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |
InChI |
InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3/t11-/m1/s1 |
InChI Key |
AQUXTCZWTTUERG-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ophiopogonanone C: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonanone C is a homoisoflavonoid, a class of natural phenolic compounds, isolated from the tuber of Ophiopogon japonicus (L. f.) Ker-Gawl. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and relevant signaling pathways are also presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is characterized by a chromanone core with a benzyl group at the C3 position. Its systematic IUPAC name is (R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochroman-8-carbaldehyde. The chemical structure and key identifiers are summarized below.
| Identifier | Value |
| Molecular Formula | C₁₉H₁₆O₇[1] |
| Molecular Weight | 356.33 g/mol [1] |
| CAS Number | 477336-75-7[1] |
| IUPAC Name | (R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochroman-8-carbaldehyde |
| SMILES | O=CC1=C2C(C(--INVALID-LINK--CC3=CC=C(OCO4)C4=C3)=O)=C(C(C)=C1O)O[1] |
| InChIKey | Not available |
Physicochemical Properties
Detailed physicochemical data for this compound is limited in publicly available literature. However, based on its classification as a flavonoid, it is expected to be a solid at room temperature. Its solubility has been reported in several organic solvents.
| Property | Value | Source |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Spectral Data
The structural elucidation of this compound was achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the complete raw data is found in the primary literature, the key spectral features are summarized below.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, a methyl group, a methylene bridge, a methine proton, and hydroxyl groups are expected. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons would be characteristic. |
| IR | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups are anticipated. |
| MS | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |
Biological Activities and Signaling Pathways
Homoisoflavonoids from Ophiopogon japonicus have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. While specific studies on this compound are limited, its structural similarity to other bioactive homoisoflavonoids suggests it may possess similar properties. The primary mechanism of anti-inflammatory action for many flavonoids involves the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Anti-inflammatory Activity
Compounds isolated from Ophiopogon japonicus have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is often linked to the downregulation of the MAPK and NF-κB signaling cascades.
Putative Signaling Pathway for Anti-inflammatory Action
The following diagram illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects. This pathway is based on the known actions of similar flavonoids and represents a hypothetical model for this compound.
Caption: Putative mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Detailed experimental protocols for the isolation and analysis of this compound are crucial for its further study. The following sections outline the general procedures based on the initial report of its discovery.
Isolation of this compound from Ophiopogon japonicus
The isolation of this compound typically involves extraction from the dried and powdered tubers of Ophiopogon japonicus, followed by a series of chromatographic separations.
Workflow for Isolation:
Caption: A generalized workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The air-dried and powdered tubers of Ophiopogon japonicus are extracted with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is expected to contain this compound, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purification may be achieved using Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the fractions containing this compound is typically performed using preparative HPLC with a suitable solvent system to obtain the pure compound.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Detailed Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: The cells are incubated for 24 hours to allow for the production of NO.
-
Griess Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-only control group.
Conclusion
This compound is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. This guide provides a foundational understanding of its chemical and biological properties to support further investigation. The detailed experimental workflows and putative signaling pathways offer a starting point for researchers to explore its mechanism of action and to develop novel therapeutic strategies. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential for clinical development.
References
Ophiopogonanone C: A Technical Examination of its Putative Anti-inflammatory Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Current research directly investigating the anti-inflammatory pathways of Ophiopogonanone C is limited. This document extrapolates its potential mechanisms based on studies of structurally similar homoisoflavonoids isolated from the same plant, Ophiopogon japonicus. All data and pathways described herein are based on these related compounds and should be considered indicative rather than definitive for this compound.
Introduction
This compound is a homoisoflavonoid found in the tuberous roots of Ophiopogon japonicus, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] While direct studies on this compound are not extensively available, research into other homoisoflavonoids from Ophiopogon japonicus provides a strong basis for understanding its potential anti-inflammatory properties. These related compounds have been shown to modulate key signaling pathways involved in the inflammatory response, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as the NLRP3 inflammasome. This guide synthesizes the available data on these related compounds to build a comprehensive picture of the likely mechanisms of action for this compound.
Core Anti-inflammatory Pathways
The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus appear to be centered on the inhibition of pro-inflammatory mediator production in immune cells such as macrophages. This is primarily achieved through the modulation of intracellular signaling cascades initiated by inflammatory stimuli like lipopolysaccharide (LPS).
Modulation of the MAPK Signaling Pathway
The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation.[2] Studies on 4'-O-Demethylophiopogonanone E, a compound structurally related to this compound, have demonstrated its ability to inhibit the phosphorylation of key MAPK proteins, specifically ERK1/2 and JNK, in LPS-stimulated RAW 264.7 macrophages.[1][3] This inhibition of phosphorylation prevents the activation of downstream transcription factors, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Putative inhibition of the MAPK signaling pathway by this compound.
Downregulation of NF-κB Signaling
The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes.[4] The activation of the MAPK pathway is often upstream of NF-κB activation.[2] Therefore, by inhibiting MAPK signaling, this compound likely also suppresses the activation of NF-κB. This would lead to a decrease in the production of key inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][3]
Caption: Inferred inhibitory effect of this compound on the NF-κB pathway.
Potential Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[5] Some studies suggest that homoisoflavonoids can down-regulate the NLRP3 inflammasome complex.[5] While the exact mechanism is not fully elucidated for this compound, it may involve the reduction of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.
Quantitative Data on Related Homoisoflavonoids
The following tables summarize the reported anti-inflammatory activities of homoisoflavonoids isolated from Ophiopogon japonicus.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-induced RAW 264.7 Macrophages [1]
| Compound | IC50 (µg/mL) |
| Palmitic acid | 33.4 ± 2.9 |
| Desmethylisoophiopogonone B | 14.1 ± 1.5 |
| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | 10.9 ± 0.8 |
| 4'-O-Demethylophiopogonanone E | 66.4 ± 3.5 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by 4'-O-Demethylophiopogonanone E in LPS-induced RAW 264.7 Macrophages [1][3]
| Cytokine | IC50 (µg/mL) |
| IL-1β | 32.5 ± 3.5 |
| IL-6 | 13.4 ± 2.3 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of homoisoflavonoids.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.[1]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).[1]
Nitric Oxide (NO) Assay
-
Principle: The production of NO is an indicator of macrophage activation and inflammation. NO concentration in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After cell treatment, collect the culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a standard curve generated with sodium nitrite.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations from the standard curve.[3]
-
Western Blotting for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in cell lysates, providing insights into the activation of signaling pathways.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ERK1/2, ERK1/2, p-JNK, JNK, p-p65, p65).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[3]
-
Caption: A typical experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
While direct evidence for the anti-inflammatory mechanisms of this compound is still needed, the data from structurally related homoisoflavonoids strongly suggest its potential as a modulator of the MAPK and NF-κB signaling pathways. Future research should focus on isolating this compound and performing the detailed in vitro and in vivo studies described in this guide to definitively characterize its anti-inflammatory profile. Such investigations will be crucial for validating its potential as a therapeutic agent for inflammatory diseases.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonanone C and its Potential Role in Cardiovascular Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the specific role of Ophiopogonanone C in cardiovascular protection is limited in publicly available research. This guide synthesizes findings on closely related homoisoflavonoids and extracts from Ophiopogon japonicus, the plant source of this compound, to infer its potential mechanisms and therapeutic value. The data presented herein primarily pertains to Methylophiopogonanone A (MO-A) and steroidal saponins from Ophiopogon japonicus (SOJ).
Introduction
Ophiopogon japonicus (Thunb) Ker-Gawl, a plant used in traditional medicine, is a rich source of homoisoflavonoids, including this compound.[1] While the specific bioactivities of this compound are still under investigation, extensive research into other compounds from this plant has revealed significant cardiovascular protective effects, primarily attributed to antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[2][3][4] This technical guide provides an in-depth overview of the potential cardiovascular protective roles of compounds structurally related to this compound, focusing on their mechanisms of action, experimental validation, and the signaling pathways involved.
Quantitative Data on Cardioprotective Effects
The following tables summarize the key quantitative findings from studies on Methylophiopogonanone A (MO-A) and saponin-rich extracts of Ophiopogon japonicus (SOJ).
Table 1: Cardioprotective Effects of Methylophiopogonanone A (MO-A) in a Mouse Model of Myocardial Ischemia/Reperfusion (I/R) [2][4]
| Parameter | Control (I/R) | MO-A Pretreatment (10 mg/kg/day) | Percentage Change |
| Myocardial Infarct Size | Not specified | Reduced by 60.7% | ↓ 60.7% |
| Myocardial Apoptosis | Not specified | Reduced by 56.8% | ↓ 56.8% |
Table 2: Effects of Methylophiopogonanone A (MO-A) on H9C2 Cardiomyocytes Subjected to Hypoxia/Reoxygenation (H/R) [2][4]
| Parameter | Control (H/R) | MO-A Pretreatment (10 µmol/L) |
| Apoptosis | Increased | Significantly decreased |
| Cleaved Caspase-3 Expression | Increased | Significantly decreased |
| Bcl-2/Bax Ratio | Decreased | Elevated |
| Nitric Oxide (NO) Production | Decreased | Restored |
Table 3: Effects of Saponins from Ophiopogon japonicus (SOJ) on Doxorubicin-Induced Chronic Heart Failure (CHF) in Rats [5]
| Parameter | CHF Group | CHF + SOJ (100 mg/kg) Group |
| Hemodynamic Parameters | ||
| LVESP (mmHg) | Not specified | 116.20 ± 1.68 |
| +dP/dtmax (mmHg/s) | Not specified | 2978.71 ± 168.26 |
| -dP/dtmax (mmHg/s) | Not specified | 3452.61 ± 286.09 |
| LVEDP (mmHg) | Not specified | 8.85 ± 0.84 |
| Echocardiographic Parameters | ||
| EF (%) | Not specified | 68.26 ± 5.28 |
| FS (%) | Not specified | 31.97 ± 3.79 |
| LVESD (mm) | Not specified | 8.39 ± 0.45 |
| LVEDD (mm) | Not specified | 12.36 ± 0.87 |
| Inflammatory and Oxidative Stress Markers | ||
| IL-6 (pg/mg protein) | Not specified | 154.41 ± 7.72 |
| TNF-α (pg/mg protein) | Not specified | 110.02 ± 6.96 |
| IL-1β (pg/mg protein) | Not specified | 39.39 ± 5.27 |
| p38 MAPK (relative activity) | Not specified | 2.60 ± 0.40 |
| SOD (U/mg protein) | Not specified | 268.77 ± 6.20 |
| CAT (U/mg protein) | Not specified | 13.68 ± 0.68 |
| GSH-Px (µmol/mg protein) | Not specified | 316.90 ± 8.08 |
| MDA (nmol/mg protein) | Not specified | 4.03 ± 0.43 |
Key Signaling Pathways in Cardiovascular Protection
The cardiovascular protective effects of compounds from Ophiopogon japonicus are mediated through complex signaling pathways. The following diagrams illustrate the key pathways identified in the literature.
Caption: PI3K/Akt/eNOS signaling pathway activated by Methylophiopogonanone A.
Caption: Inhibition of the p38 MAPK pathway by Saponins from Ophiopogon japonicus.
Experimental Protocols
Methylophiopogonanone A (MO-A) in Myocardial Ischemia/Reperfusion
-
Animal Model: Male mice were pretreated with MO-A (10 mg·kg⁻¹·d⁻¹, administered orally) for two weeks.[2][4] Myocardial ischemia was induced by the transient occlusion of the left anterior descending coronary artery.[2][4]
-
Cardiac Function Assessment: Cardiac function was evaluated, though the specific parameters measured in the in vivo model were not detailed in the abstract.[2][4]
-
Infarct Size and Apoptosis Assessment: The myocardial infarct size and apoptosis index were assessed following the ischemia/reperfusion procedure.[2][4]
-
Cell Culture Model: H9C2 rat cardiomyocytes were subjected to hypoxia/reoxygenation (H/R) to mimic ischemia/reperfusion injury in vitro.[2][4]
-
Cell Viability and Apoptosis Analysis: Cell viability and apoptosis were evaluated in H9C2 cells pretreated with MO-A (10 µmol/L).[2][4] Apoptotic and related signaling proteins were analyzed.[2][4]
-
Nitric Oxide Measurement: NO levels in the cell culture medium were assessed.[2][4]
-
Pathway Inhibition: The PI3K inhibitor wortmannin (100 nmol/L) was used to confirm the role of the PI3K/Akt/eNOS pathway in the protective effects of MO-A.[2][4]
Saponins from Ophiopogon japonicus (SOJ) in Doxorubicin-Induced Chronic Heart Failure
-
Animal Model: A Sprague-Dawley rat model of chronic heart failure (CHF) was established by intraperitoneal injection of doxorubicin (DOX).[5]
-
Treatment Groups: Rats were randomly divided into a control group, a CHF group, a CHF + SOJ (100 mg/kg) treatment group, and an SOJ (100 mg/kg) treatment group.[5] The treatment was administered for six weeks.[5]
-
Hemodynamic and Echocardiographic Measurements: Biometric and echocardiographic parameters were measured to assess cardiac function.[5]
-
Biochemical Analysis: The levels of biochemical markers in serum and heart tissue were measured using commercial kits.[5] This included markers of cardiac injury (CK-MB, AST, LDH), inflammatory cytokines (TNF-α, IL-6, IL-1β), and markers of oxidative stress (SOD, CAT, GSH-Px, MDA).[3][5]
Conclusion and Future Directions
While direct evidence for this compound is still emerging, the significant cardioprotective effects of other homoisoflavonoids and saponins from Ophiopogon japonicus provide a strong rationale for its investigation. The mechanisms elucidated for related compounds, involving the PI3K/Akt/eNOS and p38 MAPK signaling pathways, offer promising avenues for research into this compound. Future studies should focus on isolating this compound and evaluating its efficacy in established in vitro and in vivo models of cardiovascular disease. Elucidating its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent for cardiovascular protection.
References
- 1. This compound | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Methylophiopogonanone A suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylophiopogonanone A suppresses ischemia/reperfusion-induced myocardial apoptosis in mice via activating PI3K/Akt/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprinting of Ophiopogonanone C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Ophiopogonanone C, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed summary of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and analytical workflows.
Introduction to this compound
This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. It was first isolated and its structure elucidated by Chang J. M., et al. in 2002. The structural determination of this compound relies heavily on the application of advanced spectroscopic techniques, primarily NMR and MS, to elucidate its unique molecular architecture.
Spectroscopic Data for Structural Elucidation
The definitive identification of this compound is achieved through the careful analysis of its ¹H and ¹³C NMR spectra, in conjunction with high-resolution mass spectrometry (HR-MS) data. While the precise experimental values are documented in the primary literature, this guide presents the expected data in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (Expected)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data sourced from primary literature; specific values to be populated from Chang J M, et al. J Nat Prod. 2002 Nov;65(11):1731-3. |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected)
| Position | δC (ppm) |
| Data sourced from primary literature; specific values to be populated from Chang J M, et al. J Nat Prod. 2002 Nov;65(11):1731-3. |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is employed to determine the exact mass of the molecule and to study its fragmentation pattern, which provides valuable clues about its substructures.
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
| Ionization Mode | [M-H]⁻ (m/z) | Molecular Formula |
| ESI⁻ | Calculated for C₁₉H₁₅O₇ | C₁₉H₁₆O₇ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-defined experimental protocols. The following sections detail the general methodologies for the NMR and MS analysis of homoisoflavonoids like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The analysis is typically performed in negative ion mode to observe the deprotonated molecule [M-H]⁻. The instrument is operated in full scan mode to determine the accurate mass of the parent ion. Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation and obtain a characteristic fragmentation pattern that aids in structural confirmation.
Data Interpretation and Structural Confirmation
The structural elucidation of this compound involves the integrated analysis of both NMR and MS data. The ¹H and ¹³C NMR chemical shifts and coupling constants provide information on the connectivity of atoms, while 2D NMR experiments (COSY, HSQC, HMBC) help to piece together the molecular framework. The accurate mass measurement from HR-MS confirms the elemental composition, and the fragmentation pattern from MS/MS provides evidence for specific functional groups and substructures within the molecule. Homoisoflavonoids with a formyl group, as is present in this compound, are known to exhibit a characteristic loss of a CO molecule (28 Da) in their mass spectra.[1]
Visualization of Analytical Workflows
To illustrate the logical flow of the identification process, the following diagrams, generated using Graphviz, depict the experimental workflows for NMR and MS analysis.
References
In Vitro Antioxidant Capacity of Ophiopogonanone C: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to Homoisoflavonoids from Ophiopogon japonicus
The roots of Ophiopogon japonicus are a rich source of homoisoflavonoids, a special class of flavonoids characterized by an additional CH2 group connecting the B- and C-rings.[1] These compounds have garnered significant interest for their diverse biological activities, including anti-inflammatory and anti-hyperglycemic effects.[1] Among the various homoisoflavonoids identified, Methylophiopogonanone A and B are major constituents and have been evaluated for their antioxidant properties.[2][3] This document provides a technical guide to the methodologies used to assess their in vitro antioxidant capacity and summarizes the key findings.
Quantitative Antioxidant Capacity Data
The antioxidant activities of Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB) have been quantified using several standard assays. The results, expressed in Trolox Equivalents (μmol TE/g), are summarized in the table below.[1] Methylophiopogonanone B consistently demonstrated the highest antioxidant capacity across all tested methods.[2][4]
| Compound/Extract | DPPH (μmol TE/g) | ABTS (μmol TE/g) | FRAP (μmol TE/g) | CUPRAC (μmol TE/g) |
| Methylophiopogonanone A (MOPA) | 82.17 ± 0.79 | 55.59 ± 1.30 | 225.03 ± 0.91 | 31.56 ± 0.30 |
| Methylophiopogonanone B (MOPB) | 136.10 ± 0.94 | 163.90 ± 0.50 | 345.12 ± 0.64 | 217.00 ± 0.75 |
| Chloroform/Methanol Extract (CME) | 30.96 ± 0.26 | 45.54 ± 0.24 | 38.95 ± 0.59 | 132.64 ± 0.84 |
| Methanol Extract (ME) | 10.37 ± 0.11 | 15.39 ± 0.37 | 13.82 ± 0.17 | 48.97 ± 0.44 |
| 70% Ethanol Extract (EE) | 7.91 ± 0.13 | 11.23 ± 0.21 | 10.51 ± 0.18 | 35.84 ± 0.35 |
Data sourced from Wang et al., 2017.[1] Values are expressed as mean ± SD of three determinations.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays used to evaluate the homoisoflavonoids from Ophiopogon japonicus.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5]
Protocol:
-
A 0.06 mM solution of DPPH in methanol is prepared.[2]
-
0.5 mL of the test sample (dissolved in methanol) is added to 3 mL of the methanolic DPPH solution.[2]
-
The mixture is incubated in the dark at room temperature for 30 minutes.[2]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2]
-
Trolox is used as a reference standard, and the results are expressed as μmol of Trolox equivalents per gram of the sample (μmol TE/g).[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]
Protocol:
-
The ABTS•+ solution is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.[2]
-
The mixture is kept in the dark at room temperature for 12–16 hours before use.[2]
-
The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
0.5 mL of the diluted sample is mixed with 2 mL of the diluted ABTS•+ solution.[2]
-
The absorbance is measured at 734 nm after 5 minutes at room temperature.[2]
-
Trolox is used as the standard, and the results are expressed as μmol of Trolox equivalents per gram of the sample (μmol TE/g).[2]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5]
Protocol:
-
The FRAP reagent is freshly prepared by mixing 50 mL of 300 mM acetate buffer (pH 3.6), 5 mL of 10 mM TPTZ in 40 mM HCl, and 5 mL of 20 mM FeCl₃ solution.[2]
-
The FRAP reagent is incubated at 37 °C.[2]
-
0.05 mL of the diluted sample is added to 3 mL of the FRAP reagent.[2]
-
The solution is incubated for 4 minutes at 37 °C.[2]
-
The absorbance of the solution is recorded at 593 nm.[2]
-
Trolox is used as the standard, and the results are expressed as μmol of Trolox equivalents per gram of the sample (μmol TE/g).[2]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Capacity Assessment
Caption: General workflow for assessing the in vitro antioxidant capacity.
Postulated Antioxidant Signaling Pathway Modulation
Homoisoflavonoids, like other polyphenolic compounds, may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-ARE pathway is a key mechanism for cellular defense against oxidative stress.
References
- 1. brieflands.com [brieflands.com]
- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of homoisoflavonoids in different cultivation regions of Ophiopogon japonicus and related antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for HPLC-DAD Analysis of Ophiopogonanone C
Introduction
Ophiopogonanone C is a homoisoflavonoid compound found in the tuber of Ophiopogon japonicus, a plant widely used in traditional medicine.[1] Accurate and reliable quantification of this compound is crucial for the quality control of raw materials and finished products in the pharmaceutical and functional food industries. This document provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the analysis of this compound. The protocol is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD) (e.g., Waters, Agilent).
-
Chromatographic column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]
-
Ultrasonic bath.
-
Analytical balance (0.01 mg sensitivity).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
-
Reagents and Materials:
-
This compound reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid or Phosphoric acid (HPLC grade).
-
Ultrapure water.
-
Ophiopogon japonicus raw material or extract for sample analysis.
-
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Store at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (from Ophiopogon japonicus tuber):
-
Pulverize the dried tubers of Ophiopogon japonicus into a fine powder (approximately 40-60 mesh).
-
Accurately weigh 1.0 g of the powder into a centrifuge tube.
-
Add 25 mL of methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more with 25 mL of methanol each time.
-
Combine all the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
3. Chromatographic Conditions
The following chromatographic conditions can be used for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 reversed-phase (250 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: AcetonitrileB: 0.1% Formic Acid in Water |
| Gradient Elution | A gradient program can be optimized. A starting point could be a linear gradient from 40% A to 70% A over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 296 nm[4][5] |
| Injection Volume | 10 µL |
Data Presentation
Method Validation Summary
The HPLC-DAD method should be validated according to the International Conference on Harmonization (ICH) guidelines.[6][7] The following tables summarize the expected performance characteristics of a validated method for this compound analysis.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Table 2: Linearity and Range
| Parameter | Result |
|---|---|
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | RSD (%) |
|---|---|---|
| Intra-day (n=6) | Low | < 2.0% |
| Medium | < 2.0% | |
| High | < 2.0% | |
| Inter-day (n=6, over 3 days) | Low | < 3.0% |
| Medium | < 3.0% |
| | High | < 3.0% |
Table 4: Stability
| Condition | Duration | RSD (%) |
|---|---|---|
| Autosampler (25°C) | 24 hours | < 2.0% |
| Short-term (Room Temp) | 48 hours | < 2.0% |
| Long-term (4°C) | 15 days | < 3.0% |
Table 5: Accuracy (Recovery)
| Spiked Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) | RSD (%) |
|---|---|---|---|---|
| Low | 5 | 98 - 102% | < 2.0% | |
| Medium | 10 | 98 - 102% | < 2.0% |
| High | 20 | | 98 - 102% | < 2.0% |
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ophiopogonanone C in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ophiopogonanone C in biological matrices such as plasma. This compound, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus, has garnered research interest for its potential pharmacological activities.[1] This protocol provides a comprehensive framework for sample preparation, chromatographic separation, and mass spectrometric detection, crucial for pharmacokinetic studies and drug development processes. The methodologies presented are based on established protocols for analogous homoisoflavonoids, ensuring a high probability of successful implementation.
Introduction
This compound is a key bioactive constituent of Ophiopogon japonicus, a plant widely used in traditional medicine.[1] Accurate quantification of this compound in biological fluids is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development. LC-MS/MS offers unparalleled sensitivity and selectivity for quantitative bioanalysis, making it the gold standard for pharmacokinetic studies.[2][3] This document provides a detailed protocol for the determination of this compound, enabling researchers to reliably assess its in vivo behavior.
Experimental Protocols
Sample Preparation
A protein precipitation method is recommended for the extraction of this compound from plasma samples due to its simplicity and high extraction efficiency observed for similar compounds.[4][5]
Materials:
-
Blank plasma
-
This compound reference standard
-
Internal Standard (IS) (e.g., Methylophiopogonanone B or a structurally similar, stable isotope-labeled compound)[4]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Add 10 µL of the Internal Standard working solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic conditions are designed to achieve optimal separation of this compound from endogenous matrix components.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Waters ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column[4][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | To be optimized. A starting point could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-7 min (90% B), 7.1-9 min (10% B) |
| Flow Rate | 0.3 mL/min[6] |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is essential for selective and sensitive quantification.
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode to be determined by infusion |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized (typically 120-150°C) |
| Desolvation Temperature | To be optimized (typically 350-500°C) |
| Gas Flow Rates | To be optimized for the specific instrument |
MRM Transitions: The precursor and product ions for this compound and the selected Internal Standard must be determined by infusing a standard solution of each compound into the mass spectrometer. The most intense and stable transitions should be selected for quantification and qualification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Method Validation
The analytical method should be fully validated according to the guidelines of the FDA or other relevant regulatory agencies. The validation should assess the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the analyte concentration. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (RSD%) should not exceed 15% (20% for LLOQ).[4]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[4]
-
Recovery: The extraction efficiency of the method should be determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.[6]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS should be assessed to ensure that the accuracy and precision are not compromised.[7]
-
Stability: The stability of this compound in the biological matrix should be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[6]
Data Presentation
The following tables summarize the expected data from a validated LC-MS/MS method for this compound quantification.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|---|
| This compound | e.g., 3.5 | To be determined | To be determined | e.g., 100 |
| Internal Standard | e.g., 3.4 | To be determined | To be determined| e.g., 100 |
Table 2: Calibration Curve and Linearity
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| e.g., 1 - 1000 | e.g., y = 0.005x + 0.01 | > 0.99 |
Table 3: Accuracy and Precision
| QC Level (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD%) | Inter-day Accuracy (%) | Inter-day Precision (RSD%) |
|---|---|---|---|---|
| LLOQ | e.g., 95.0 - 105.0 | e.g., < 15.0 | e.g., 94.0 - 106.0 | e.g., < 15.0 |
| Low QC | e.g., 98.0 - 102.0 | e.g., < 10.0 | e.g., 97.5 - 102.5 | e.g., < 10.0 |
| Mid QC | e.g., 99.0 - 101.0 | e.g., < 8.0 | e.g., 98.5 - 101.5 | e.g., < 8.0 |
| High QC | e.g., 98.5 - 101.5 | e.g., < 7.0 | e.g., 98.0 - 102.0 | e.g., < 7.0 |
Visualization
Caption: LC-MS/MS workflow for this compound quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Methylophiopogonanone A in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Spectral Assignment of Ophiopogonanone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonanone C is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus (L. f.) Ker-Gawl, a plant used in traditional Chinese medicine.[1][2] The structural elucidation of such natural products is fundamental for understanding their chemical properties and potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed account of the 1H and 13C NMR spectral data for this compound, outlines the experimental protocols for data acquisition, and presents a workflow for its isolation and characterization.
Chemical Structure
The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR experiments.
Figure 1: Chemical Structure of this compound
(Image generated for illustrative purposes)
Molecular Formula: C₁₉H₁₆O₇
Data Presentation: 1H and 13C NMR Spectral Data
The complete 1H and 13C NMR spectral data for this compound, recorded in CDCl₃, are summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Carbon No. | 13C NMR (δ, ppm) | 1H NMR (δ, ppm, Multiplicity, J [Hz]) |
| 2 | 78.4 | 4.41 (dd, J = 11.5, 4.5), 4.25 (t, J = 11.5) |
| 3 | 46.8 | 2.92 (m) |
| 4 | 197.2 | - |
| 4a | 104.2 | - |
| 5 | 161.8 | - |
| 6 | 108.8 | - |
| 7 | 162.7 | - |
| 8 | 109.5 | - |
| 8a | 160.2 | - |
| 9 (CH₂) | 30.9 | 3.22 (dd, J = 14.0, 4.5), 2.72 (dd, J = 14.0, 10.5) |
| 1' | 131.8 | - |
| 2' | 109.8 | 6.73 (d, J = 1.0) |
| 3' | 147.8 | - |
| 4' | 146.4 | - |
| 5' | 108.2 | 6.78 (d, J = 7.5) |
| 6' | 121.6 | 6.68 (dd, J = 7.5, 1.0) |
| 6-CH₃ | 8.8 | 2.09 (s) |
| 8-CHO | 192.4 | 10.35 (s) |
| O-CH₂-O | 101.1 | 5.92 (s) |
| 5-OH | - | 12.98 (s) |
| 7-OH | - | 12.92 (s) |
Data sourced from J. Nat. Prod. 2002, 65(11), 1731-1733.
Experimental Protocols
The following section details the generalized methodology for the isolation and NMR-based structural elucidation of this compound.
Isolation Protocol
-
Extraction: Dried and powdered tubers of Ophiopogon japonicus are extracted sequentially. A common method involves an initial extraction with boiling water, followed by refluxing the residue with 95% ethanol (EtOH).
-
Partitioning: The aqueous extract is partitioned with ethyl acetate (EtOAc). The EtOH extract and the EtOAc-soluble fraction are then combined.
-
Chromatography: The combined extracts are subjected to repeated column chromatography for purification.
-
Silica Gel Column Chromatography: Used for initial fractionation of the crude extract.
-
Sephadex LH-20 Column Chromatography: Employed for further separation based on molecular size.
-
Preparative Thin-Layer Chromatography (PTLC): Utilized for the final purification of the isolated compounds to yield pure this compound.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
The solution is transferred to a standard 5 mm NMR tube.
-
-
Instrumentation:
-
NMR spectra are recorded on a high-field spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.
-
The instrument should be equipped for both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
-
-
Data Acquisition Parameters:
-
¹H NMR:
-
Frequency: 400 or 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems)
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16, depending on sample concentration
-
-
¹³C NMR:
-
Frequency: 100 or 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs are used for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments are crucial for establishing connectivity between protons (COSY), direct one-bond correlations between protons and carbons (HSQC), and long-range (2-3 bond) correlations between protons and carbons (HMBC), which is essential for assigning quaternary carbons and piecing together the molecular fragments.
-
-
-
Data Processing:
-
The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software (e.g., TopSpin, Mnova).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the TMS or residual solvent signal.
-
Mandatory Visualizations
Workflow for Isolation and Structure Elucidation
The following diagram illustrates the logical workflow from the plant source to the final structural assignment of this compound.
Caption: Workflow for the isolation and NMR analysis of this compound.
Logical Relationship for Spectral Assignment
This diagram shows the relationship between different NMR experiments and their role in assigning the chemical structure.
Caption: Integration of 1D and 2D NMR data for structural assignment.
References
Application Notes and Protocols for the Extraction and Purification of Ophiopogonanone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonanone C is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus (L. f.) Ker-Gawl.[1][2][3]. This class of compounds is of significant interest to the scientific and pharmaceutical communities due to its potential therapeutic properties. Homoisoflavonoids from Ophiopogon japonicus have demonstrated various biological activities, including anti-inflammatory and antioxidant effects[4]. These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and analysis of this compound from its natural plant source. The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
Table 1: Extraction Yield and Total Flavonoid Content from Ophiopogon japonicus Root [4]
| Extraction Solvent | Extraction Yield (% w/w) | Total Flavonoid Content (mg RE/g of extract) |
| Chloroform/Methanol (1:1, v/v) | 3.89 ± 0.15 | 16.50 ± 0.38 |
| Methanol | 10.23 ± 0.21 | 8.76 ± 0.25 |
| 70% Ethanol | 15.67 ± 0.32 | 5.43 ± 0.19 |
Table 2: Exemplary Purification Yield of Homoisoflavonoids from a Crude Extract of Ophiopogon japonicus [5]
| Compound | Yield from Crude Extract (mg/140 mg) | Purity (%) |
| Methylophiopogonanone A | 15.3 | 96.9 |
| 6-Aldehydo-isoophiopogonone A | 4.1 | 98.3 |
| 6-Formyl-isoophiopogonanone A | 13.5 | 97.3 |
Experimental Protocols
Plant Material and Pre-processing
The primary source of this compound is the tuberous roots of Ophiopogon japonicus[1][2].
-
Protocol:
-
Obtain fresh or dried tuberous roots of Ophiopogon japonicus.
-
Wash the tubers thoroughly to remove any soil and debris.
-
Dry the tubers in a well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried tubers into a fine powder using a mechanical grinder.
-
Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.
-
Extraction of Crude Homoisoflavonoids
An ethanol-based extraction is a common method for obtaining a crude extract enriched with homoisoflavonoids from Ophiopogon japonicus[1][2].
-
Protocol:
-
Weigh the powdered plant material.
-
Suspend the powder in 95% ethanol in a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction using a suitable method such as maceration, soxhlet extraction, or ultrasonication. For maceration, allow the mixture to stand for 24-48 hours with occasional stirring. For ultrasonication, sonicate the mixture for 30-60 minutes.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process with the residue 2-3 times to ensure maximum recovery of the compounds.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude ethanol extract.
-
Store the crude extract at 4°C until further purification.
-
Purification of this compound
A multi-step chromatographic approach is typically employed for the purification of this compound from the crude extract.
-
Protocol:
a. Preliminary Fractionation using Macroporous Resin Column Chromatography:
-
Dissolve the crude ethanol extract in a minimal amount of a suitable solvent (e.g., 50% ethanol).
-
Load the dissolved extract onto a pre-equilibrated macroporous resin column (e.g., HPD-100).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions of a defined volume (e.g., 250 mL).
-
Analyze the fractions for the presence of homoisoflavonoids using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions rich in homoisoflavonoids and concentrate them under reduced pressure.
b. Further Purification by Silica Gel Column Chromatography:
-
Adsorb the concentrated homoisoflavonoid-rich fraction onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto a silica gel column packed with a non-polar solvent system (e.g., n-hexane-ethyl acetate).
-
Elute the column with a gradient of increasing polarity, for instance, by gradually increasing the proportion of ethyl acetate in n-hexane.
-
Collect fractions and monitor the separation by TLC.
-
Pool the fractions containing this compound based on the TLC profile.
c. Final Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Dissolve the partially purified fraction containing this compound in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the filtered solution onto a preparative reversed-phase C18 HPLC column.
-
Elute the column with an isocratic or gradient mobile phase system, such as methanol-water or acetonitrile-water, at a specific flow rate. The exact conditions should be optimized based on analytical HPLC results.
-
Monitor the eluent at a suitable UV wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity and identity of the compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Analytical High-Performance Liquid Chromatography (HPLC) for Quantification
-
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B). A typical gradient could be: 0-20 min, 30-50% A; 20-40 min, 50-70% A; 40-50 min, 70-90% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas with the calibration curve.
-
Mandatory Visualizations
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful extraction and purification of this compound from Ophiopogon japonicus. While the quantitative data for this compound itself remains to be fully elucidated in the literature, the provided information on related compounds offers a valuable starting point for process optimization. The detailed methodologies and visual workflows are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this promising natural product. The proposed anti-inflammatory mechanism, involving the inhibition of the MAPK signaling pathway, highlights a key area for future investigation into the molecular pharmacology of this compound.
References
- 1. Five new homoisoflavonoids from the tuber of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays of Ophiopogonanone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonanone C is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus. Homoisoflavonoids are a class of flavonoids that have been reported to possess various biological activities, including anti-inflammatory and antioxidant effects. The antioxidant properties of these compounds are of significant interest in drug development for the prevention and treatment of conditions associated with oxidative stress. This document provides detailed protocols for assessing the radical scavenging activity of this compound using two common in-vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This results in a color change from violet to yellow, which can be measured spectrophotometrically. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of this radical cation by an antioxidant leads to a loss of color, which is also quantified spectrophotometrically.
Data Presentation
Table 1: DPPH Radical Scavenging Activity of Homoisoflavonoids from Ophiopogon japonicus
| Compound/Extract | DPPH Scavenging Activity (µmol TE/g) |
| Methylophiopogonanone A (MOPA) | 31.56 ± 0.30 |
| Methylophiopogonanone B (MOPB) | 136.10 ± 0.94 |
| Chloroform/Methanol Extract (CME) | 30.96 ± 0.26 |
| Methanol Extract (ME) | 12.33 ± 0.25 |
| 70% Ethanol Extract (EE) | 8.84 ± 0.08 |
Data is presented as mean ± standard deviation. TE = Trolox Equivalents. Data sourced from a study on homoisoflavonoids from Ophiopogon japonicus root and their antioxidant activity.
Table 2: ABTS Radical Scavenging Activity of Homoisoflavonoids from Ophiopogon japonicus
| Compound/Extract | ABTS Scavenging Activity (µmol TE/g) |
| Methylophiopogonanone A (MOPA) | 55.59 ± 1.30 |
| Methylophiopogonanone B (MOPB) | 163.90 ± 0.50 |
| Chloroform/Methanol Extract (CME) | 45.54 ± 0.24 |
| Methanol Extract (ME) | 15.39 ± 0.16 |
| 70% Ethanol Extract (EE) | 11.47 ± 0.11 |
Data is presented as mean ± standard deviation. TE = Trolox Equivalents. Data sourced from a study on homoisoflavonoids from Ophiopogon japonicus root and their antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is designed to determine the free radical scavenging activity of this compound.
1. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid or Trolox)
2. Preparation of Solutions:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in a dark bottle and store it at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Test Samples: From the stock solution, prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of the positive control in methanol.
3. Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution with methanol.
-
Asample is the absorbance of the DPPH solution with the test sample or positive control.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Scavenging Assay
This protocol outlines the procedure for assessing the ABTS radical cation scavenging capacity of this compound.
1. Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
2. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical cation.
-
Working ABTS•+ Solution: Dilute the ABTS•+ radical cation solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Test Samples: From the stock solution, prepare a series of dilutions of this compound in methanol.
-
Positive Control: Prepare a series of dilutions of Trolox in methanol to create a standard curve.
3. Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.
-
Shake the plate gently and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
4. Calculation of Radical Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the ABTS•+ solution with methanol.
-
Asample is the absorbance of the ABTS•+ solution with the test sample or positive control.
The antioxidant activity can be expressed as Trolox Equivalents (TE) by comparing the percentage of inhibition of the sample with that of the Trolox standard curve.
Caption: Workflow for the ABTS radical scavenging assay.
Ophiopogonanone C in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonanone C is a homoisoflavonoidal compound isolated from the tuber of Ophiopogon japonicus. Homoisoflavonoids from this plant have garnered scientific interest due to their potential biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, based on available information for closely related compounds.
Disclaimer: Specific experimental data on this compound is limited. The protocols and potential applications described herein are largely based on studies of other homoisoflavonoids isolated from Ophiopogon japonicus. Researchers should use this information as a guideline and optimize conditions for their specific experimental setup.
Preparation of this compound for Cell Culture
Proper preparation of this compound is crucial for obtaining reliable and reproducible results in cell culture experiments.
Solubility: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell culture applications, DMSO is the recommended solvent.
Protocol for Stock Solution Preparation
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Prepare a stock solution of 10 mM this compound in DMSO. For example, for a compound with a molecular weight of 356.33 g/mol , dissolve 3.56 mg of this compound in 1 mL of DMSO.
-
To aid dissolution, gently warm the tube at 37°C and use a vortex or sonicator for a short period.
-
Visually inspect the solution to ensure the compound has completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Applications in Cell Culture
Based on the activities of related homoisoflavonoids, this compound is a promising candidate for investigating anti-inflammatory and anticancer effects in vitro.
Anti-Inflammatory Activity
Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory properties.[2] For instance, related compounds have been observed to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Potential Applications:
-
Investigation of the inhibitory effect on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in immune cells like RAW 264.7 macrophages.
-
Elucidation of the underlying mechanism of action, potentially through the inhibition of signaling pathways such as the MAPK pathway.[2][3]
Anticancer Activity
Various compounds isolated from Ophiopogon japonicus have demonstrated cytotoxic effects against different cancer cell lines.[4][5]
Potential Applications:
-
Screening for cytotoxic activity against a panel of human cancer cell lines (e.g., lung, breast, colon, ovarian cancer).
-
Studying the mechanism of cell death (e.g., apoptosis, necrosis, autophagy).
-
Investigating the effect on cell proliferation, migration, and invasion.
Experimental Protocols
The following are detailed protocols for key experiments, adapted from studies on related compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells (e.g., A2780 ovarian cancer cells or RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with DMSO at the highest concentration used).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the anti-inflammatory effect of this compound by quantifying NO production in LPS-stimulated macrophages.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours.
-
-
Pre-treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Sample Collection:
-
Collect 50 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.
-
Incubate for another 10 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production.
-
Quantitative Data
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 4'-O-Demethylophiopogonanone E | RAW 264.7 | IL-1β Production | 32.5 ± 3.5 µg/mL | [2] |
| 4'-O-Demethylophiopogonanone E | RAW 264.7 | IL-6 Production | 13.4 ± 2.3 µg/mL | [2] |
| Methylophiopogonanone A (MO-A) | - | Tyrosinase Inhibition | (10.87 ± 0.25) x 10⁻⁵ mol/L | [6] |
| Methylophiopogonanone B (MO-B) | - | Tyrosinase Inhibition | (18.76 ± 0.14) x 10⁻⁵ mol/L | [6] |
| Ophiopogonin C | MG-63 | Cytotoxicity (MTT) | 19.76 µM | [7] |
| Ophiopogonin C | SNU387 | Cytotoxicity (MTT) | 15.51 µM | [7] |
Visualization of Potential Signaling Pathways and Workflows
Potential Signaling Pathway Modulated by this compound
Based on studies of related compounds, this compound may exert its anti-inflammatory effects by modulating the MAPK signaling pathway.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow for Screening Anti-Inflammatory Activity
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Logical Relationship for Anticancer Effect Investigation
This diagram outlines the logical progression for investigating the potential anticancer effects of this compound.
Caption: Logical workflow for investigating the anticancer potential of this compound.
References
- 1. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms | Scilit [scilit.com]
- 5. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory mechanism of two homoisoflavonoids from Ophiopogon japonicus on tyrosinase activity: insight from spectroscopic analysis and molecular dock ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06091K [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Ophiopogonanone C in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonanone C, a homoisoflavonoid isolated from the roots of Ophiopogon japonicus, has garnered interest for its potential anti-inflammatory properties. Preclinical evaluation of this compound in relevant animal models is a critical step in elucidating its therapeutic potential and mechanism of action. These application notes provide detailed protocols for the in vivo administration of this compound in commonly used animal models of inflammation, based on studies of structurally related compounds and established inflammatory models. The primary mechanism of action for many homoisoflavonoids involves the modulation of key inflammatory signaling pathways, notably the NF-κB and MAPK pathways.
Key Signaling Pathways
The anti-inflammatory effects of this compound and related homoisoflavonoids are believed to be mediated through the inhibition of pro-inflammatory signaling cascades. A pivotal pathway is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. This compound is hypothesized to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1][2]
Animal Models and Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model in Mice
This model is widely used to study acute inflammation in the lungs, a condition characterized by significant neutrophil infiltration and the release of pro-inflammatory cytokines.
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12 h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to food and water.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group: Vehicle administration.
-
LPS Model Group: Vehicle + LPS challenge.
-
This compound Treatment Groups: this compound (e.g., 10, 25, 50 mg/kg) + LPS challenge.
-
Positive Control Group: Dexamethasone (e.g., 5 mg/kg) + LPS challenge.
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to LPS challenge.
-
LPS Challenge: Lightly anesthetize mice and intratracheally instill LPS (5 mg/kg body weight) in 50 µL of sterile saline. The control group receives sterile saline only.
-
Monitoring and Sample Collection: Euthanize mice at a predetermined time point (e.g., 6, 12, or 24 hours) after LPS administration. Collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
Analysis:
-
BALF Analysis: Determine total and differential cell counts (neutrophils, macrophages). Measure total protein concentration as an indicator of vascular permeability. Analyze cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.
-
Lung Tissue Analysis: One lung lobe can be used for histopathological examination (H&E staining) to assess inflammatory cell infiltration, edema, and alveolar damage. The other lobe can be homogenized for myeloperoxidase (MPO) activity assay (an indicator of neutrophil accumulation) and Western blot analysis of NF-κB pathway proteins (p-p65, p-IκBα).
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This model mimics inflammatory bowel disease (IBD) and is characterized by damage to the intestinal epithelial barrier and subsequent inflammation. A study on the related compound Ophiopogonin D has shown efficacy in this model.[1][2]
Protocol:
-
Animals: Female C57BL/6 mice (8-10 weeks old, 18-22 g).
-
Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 consecutive days.
-
Grouping:
-
Control Group: Regular drinking water, vehicle treatment.
-
DSS Model Group: DSS water, vehicle treatment.
-
This compound Treatment Groups: DSS water, this compound (e.g., 20, 40 mg/kg, daily by oral gavage).
-
Positive Control Group: DSS water, Sulfasalazine (e.g., 100 mg/kg, daily by oral gavage).
-
-
Drug Administration: Start this compound administration concurrently with DSS induction and continue for the duration of the study.
-
Monitoring: Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the treatment period (e.g., day 8 or 9), euthanize the mice and collect the entire colon.
-
Analysis:
-
Macroscopic Evaluation: Measure colon length and weight.
-
Histopathology: A section of the distal colon should be fixed, sectioned, and stained with H&E to evaluate mucosal damage, ulceration, and inflammatory cell infiltration.
-
Biochemical Analysis: Homogenize a portion of the colon to measure MPO activity and cytokine levels (TNF-α, IL-6, IL-1β) by ELISA or qPCR. Western blot analysis can be performed to assess the expression of NF-κB pathway proteins.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from the administration of an effective dose of this compound in the described animal models.
Table 1: Effects of this compound on LPS-Induced Acute Lung Injury in Mice
| Parameter | Control Group | LPS Model Group | This compound (50 mg/kg) + LPS |
| BALF Total Cells (x10⁵) | 1.2 ± 0.3 | 25.6 ± 4.1 | 10.3 ± 2.5 |
| BALF Neutrophils (x10⁵) | 0.1 ± 0.05 | 18.9 ± 3.2 | 7.5 ± 1.8 |
| Lung MPO Activity (U/g tissue) | 5.8 ± 1.2 | 45.2 ± 6.7 | 18.4 ± 4.3 |
| BALF TNF-α (pg/mL) | < 20 | 450 ± 65 | 180 ± 32 |
| BALF IL-6 (pg/mL) | < 15 | 820 ± 110 | 310 ± 55 |
| Lung Wet/Dry Ratio | 4.1 ± 0.3 | 6.8 ± 0.5 | 5.2 ± 0.4 |
| *Data are presented as Mean ± SD. *p < 0.05 compared to the LPS Model Group. |
Table 2: Effects of this compound on DSS-Induced Colitis in Mice
| Parameter | Control Group | DSS Model Group | This compound (40 mg/kg) + DSS |
| Disease Activity Index (DAI) on Day 8 | 0.2 ± 0.1 | 3.5 ± 0.4 | 1.8 ± 0.3 |
| Colon Length (cm) | 8.5 ± 0.6 | 5.2 ± 0.5 | 7.1 ± 0.7 |
| Colon MPO Activity (U/g tissue) | 12.5 ± 3.1 | 88.4 ± 12.6 | 35.7 ± 8.2 |
| Colon TNF-α (pg/mg protein) | 35 ± 8 | 210 ± 35 | 95 ± 21 |
| Histological Score | 0.5 ± 0.2 | 8.2 ± 1.1 | 3.5 ± 0.8 |
| Data are presented as Mean ± SD. *p < 0.05 compared to the DSS Model Group. |
Conclusion
These application notes provide a framework for the in vivo investigation of this compound in animal models of acute lung injury and colitis. The provided protocols, data tables, and pathway diagrams offer a comprehensive guide for researchers aiming to evaluate the anti-inflammatory efficacy and mechanisms of this promising natural compound. It is recommended to perform dose-response studies and include appropriate positive controls to validate the experimental findings. Further investigations may also explore other models of inflammation and delve deeper into the specific molecular targets of this compound.
References
Application Notes: Ophiopogonanone C and its Effects on Cytokine Expression
Introduction
Ophiopogonanone C is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus[1], a plant used in traditional Chinese medicine to treat inflammatory diseases.[2][3][4] Emerging research focuses on the anti-inflammatory properties of homoisoflavonoids derived from this plant. These compounds have been shown to modulate the expression of key inflammatory mediators, suggesting their potential as therapeutic agents for a variety of inflammatory conditions.
These application notes provide an overview of the known effects of related homoisoflavonoids on cytokine expression and detail the experimental protocols required to investigate these effects. The primary mechanism of action appears to involve the inhibition of critical inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3][5]
Mechanism of Action
Homoisoflavonoids from Ophiopogon japonicus, such as 4′-O-Demethylophiopogonanone E, have been demonstrated to suppress the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2][3][6] The anti-inflammatory activity is primarily attributed to the downregulation of the MAPK and NF-κB signaling pathways. Specifically, these compounds may inhibit the phosphorylation of key kinases like ERK1/2 and JNK, which are crucial for the transcriptional activation of pro-inflammatory genes.[2][3][4][6]
Data Presentation: Inhibitory Effects on Cytokine Production
The following table summarizes the quantitative data on the inhibitory effects of 4′-O-Demethylophiopogonanone E, a closely related homoisoflavonoid, on the production of pro-inflammatory cytokines in LPS-induced RAW 264.7 macrophages.[2][4][6]
| Compound | Target Cytokine | Cell Line | Stimulant | IC₅₀ Value |
| 4′-O-Demethylophiopogonanone E | IL-1β | RAW 264.7 | LPS | 32.5 ± 3.5 µg/mL |
| 4′-O-Demethylophiopogonanone E | IL-6 | RAW 264.7 | LPS | 13.4 ± 2.3 µg/mL |
Signaling Pathways and Experimental Workflow
Caption: High-level workflow for studying this compound effects.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Quantification of Secreted Cytokines by ELISA
This protocol details the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of cytokines secreted into the cell culture medium.[7]
1. Materials
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kit for target cytokine (e.g., IL-6, IL-1β)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Recombinant cytokine standards
-
Detection antibody (biotinylated)
-
Avidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
2. Cell Culture and Treatment
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 12-24 hours. Include an unstimulated control group.
-
After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
3. ELISA Procedure
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[7]
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]
-
Wash the plate three times.
-
Add recombinant cytokine standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours.
-
Wash the plate three times.
-
Add Avidin-HRP conjugate and incubate for 30 minutes in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate until a blue color develops (15-30 minutes).
-
Add the stop solution to quench the reaction. The color will turn yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 2: Analysis of Intracellular Cytokines by Flow Cytometry
This protocol allows for the quantification of cytokine-producing cells at a single-cell level.[8][9][10]
1. Materials
-
Cells, this compound, and LPS (as in Protocol 1)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[8][9]
-
Flow cytometry staining buffer (e.g., PBS with 2% BSA)
-
Fixation/Permeabilization kit
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD11b) and intracellular cytokines (e.g., anti-IL-6, anti-TNF-α)
-
Isotype control antibodies[9]
-
Flow cytometer
2. Cell Stimulation and Staining
-
Culture and treat cells with this compound and LPS as described previously.
-
Four to six hours before harvesting, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to cause cytokines to accumulate within the cells.[8][10]
-
Harvest the cells and wash with staining buffer.
-
(Optional) Perform surface staining by incubating cells with fluorochrome-conjugated antibodies for surface markers for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Fix the cells using a fixation buffer for 20 minutes at room temperature in the dark.[11]
-
Wash and resuspend the cells in a permeabilization buffer.[11]
-
Perform intracellular staining by adding fluorochrome-conjugated anti-cytokine antibodies. Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in staining buffer for analysis.
3. Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the frequency of cytokine-positive cells and the median fluorescence intensity (MFI) to assess the level of cytokine production per cell.[9]
Protocol 3: Investigation of Signaling Pathways by Western Blot
This protocol is used to determine if this compound affects the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
1. Materials
-
Cells, this compound, and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p65, anti-p65)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
2. Procedure
-
Culture cells and treat with this compound and LPS for a shorter duration (e.g., 15-60 minutes) to capture peak protein phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane thoroughly.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-ERK).
-
Quantify band intensity using densitometry software and present the data as a ratio of phosphorylated protein to total protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 9. Intracellular Cytokine Staining Protocol [anilocus.com]
- 10. lerner.ccf.org [lerner.ccf.org]
- 11. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Ophiopogonanone C solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonanone C in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl.[1][2] It is investigated for various biological activities, including potential anticancer effects.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For most in vitro cell-based assays, DMSO is the recommended solvent for preparing stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in a suitable solvent like DMSO. To enhance solubility, you can warm the solution at 37°C and sonicate it for a short period. It is recommended to prepare fresh solutions for each experiment.
Q4: How should I store this compound?
A4: this compound powder should be stored desiccated at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for several months, although preparing fresh solutions is ideal. If you need to store stock solutions, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles.
Q5: What are the known signaling pathways affected by compounds from Ophiopogon japonicus?
A5: Compounds from Ophiopogon japonicus, including other flavonoids and saponins, have been shown to modulate several signaling pathways involved in cancer progression. These include pathways related to apoptosis (e.g., involving p53 and c-Myc), cell cycle regulation, and inflammatory responses. For instance, related compounds have been observed to influence the Hippo and JNK/c-Jun signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high, causing the compound to be less soluble in the aqueous environment. The concentration of this compound exceeds its solubility limit in the final medium. | Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation. Perform a serial dilution of the stock solution in the culture medium to reach the desired final concentration. Prepare the final dilution immediately before adding it to the cells. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. Inaccurate concentration of the stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock solution, ensure it has been stored properly in aliquots at -20°C. Verify the concentration of your stock solution. |
| Observed cytotoxicity is higher than expected. | The solvent (e.g., DMSO) concentration is too high and is causing cellular toxicity. The concentration of this compound used is too high for the specific cell line. | Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your cell line. |
| Difficulty dissolving the this compound powder. | The compound may not be readily soluble at room temperature. | Gently warm the solution at 37°C and use an ultrasonic bath for a short period to aid in dissolution. |
Quantitative Data
This compound Stock Solution Preparation
The following table provides the required volume of DMSO to prepare stock solutions of different concentrations from various starting amounts of this compound (Molecular Weight: 356.33 g/mol ).
| Starting Amount | 1 mM | 5 mM | 10 mM | 50 mM | 100 mM |
| 1 mg | 2.8066 mL | 0.5613 mL | 0.2807 mL | 0.0561 mL | 0.0281 mL |
| 5 mg | 14.0331 mL | 2.8066 mL | 1.4033 mL | 0.2807 mL | 0.1403 mL |
| 10 mg | 28.0662 mL | 5.6132 mL | 2.8066 mL | 0.5613 mL | 0.2807 mL |
Experimental Protocols
Protocol for Preparing this compound for In Vitro Assays
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
-
-
Procedure for Preparing a 10 mM Stock Solution: a. Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 280.7 µL of DMSO to the tube. c. Vortex the tube for 10-15 seconds to mix. d. If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes. e. Following incubation, vortex the tube again. If necessary, sonicate for 5 minutes. f. Visually inspect the solution to ensure all the powder has dissolved. g. Store the stock solution in aliquots at -20°C.
-
Procedure for Treating Cells with this compound: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution. c. Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound. d. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment. e. Incubate the cells for the desired period as per your experimental design.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Simplified diagram of signaling pathways potentially affected by this compound.
References
Technical Support Center: Enhancing the Stability of Ophiopogonanone C in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Ophiopogonanone C, maintaining its stability in cell culture media is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the stability of this promising homoisoflavonoidal compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a strong indicator of compound instability in cell culture media. This compound, like many flavonoids, can degrade under typical cell culture conditions, leading to a decrease in its effective concentration and the potential formation of degradation products with altered biological activity.
Q2: What are the primary factors that contribute to the degradation of this compound in cell culture media?
A2: Several factors can influence the stability of this compound:
-
pH: The pH of the culture medium can significantly affect the stability of flavonoids. Neutral to alkaline pH, often found in standard culture media, can promote the degradation of this compound.
-
Temperature: Incubation at 37°C, the standard for most cell cultures, can accelerate the degradation of thermally sensitive compounds like this compound.
-
Light Exposure: this compound may be susceptible to photodegradation. Exposure to ambient light during preparation and incubation can lead to its breakdown.
-
Reactive Components in Media: Components within the cell culture medium, such as reactive oxygen species or enzymes present in serum, can contribute to the degradation of the compound.
Q3: How can I assess the stability of my this compound in my specific cell culture setup?
A3: To determine the stability of this compound in your experimental conditions, you can perform a time-course analysis using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound in your cell culture medium at 37°C and 5% CO2 and collecting aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the parent compound is then quantified by HPLC. A decrease in the peak area corresponding to this compound over time indicates instability.
Q4: What are some immediate practical steps I can take to improve the stability of this compound in my experiments?
A4: Here are some actionable steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment.
-
Minimize Light Exposure: Protect your stock solutions and culture plates from light by using amber vials and covering plates with foil.
-
Control Temperature Exposure: Minimize the time your this compound-containing media is at 37°C before being added to the cells.
-
pH Consideration: If your experimental design allows, consider using a medium with a slightly more acidic pH to potentially slow down degradation.
-
Serum-Free Conditions: If compatible with your cell line, consider using serum-free media to reduce potential enzymatic degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound. | Perform a stability study using HPLC to quantify the compound's concentration over the course of your experiment. Prepare fresh solutions for each experiment and minimize exposure to light and heat. |
| Precipitation of the compound in media | Poor solubility of this compound in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability. Prepare a more concentrated stock solution to minimize the volume added to the media. |
| Inconsistent dose-response curves | Instability of this compound at different concentrations or over the incubation period. | Re-evaluate the stability at the highest and lowest concentrations used. Consider shorter incubation times if significant degradation is observed. |
| Appearance of unknown peaks in HPLC analysis of culture media | Formation of degradation products. | Use LC-MS to identify the mass of the degradation products to gain insights into the degradation pathway. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media by HPLC
Objective: To quantify the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution in the desired cell culture medium to a final concentration of 10 µM.
-
Incubation: Place the plate in a 37°C, 5% CO2 incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
Sample Preparation: Precipitate proteins by adding three volumes of ice-cold acetonitrile to the media aliquot. Centrifuge to pellet the precipitate and collect the supernatant.
-
HPLC Analysis: Inject the supernatant into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at the maximum absorbance wavelength of this compound.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the 0-hour time point.
Protocol 2: Identification of this compound Degradation Products by LC-MS
Objective: To identify the potential degradation products of this compound in cell culture media.
Materials:
-
Follow the incubation and sample preparation steps from Protocol 1.
-
LC-MS system with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation: Prepare samples from a 24-hour (or later) time point from the stability study where significant degradation is observed.
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system.
-
Use a similar chromatographic method as in the HPLC protocol to separate the components.
-
Acquire mass spectra in both positive and negative ion modes to detect the parent compound and potential degradation products.
-
-
Data Analysis: Analyze the mass spectra to identify ions with masses different from this compound. Propose potential structures for the degradation products based on the mass difference and fragmentation patterns.
Visualizations
Caption: A troubleshooting workflow for addressing instability issues with this compound.
Caption: Potential pathways for the degradation of this compound in cell culture media.
Ophiopogonanone C Antioxidant Experimentation Technical Support Center
Welcome to the technical support center for optimizing the use of Ophiopogonanone C in your antioxidant experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for antioxidant activity?
A1: this compound is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus. Homoisoflavonoids are a class of flavonoids known for their various biological activities, including antioxidant and anti-inflammatory effects. The interest in this compound stems from the established antioxidant properties of extracts from Ophiopogon japonicus, which are rich in such compounds.
Q2: What is the general mechanism of antioxidant action for flavonoids like this compound?
A2: Flavonoids primarily exert their antioxidant effects through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): They can donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.
-
Single Electron Transfer (SET): They can donate an electron to reduce reactive oxygen species (ROS).
Additionally, some flavonoids can chelate metal ions involved in the generation of free radicals.
Q3: What are the common in vitro assays to measure the antioxidant activity of this compound?
A3: Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Q4: What is a recommended starting concentration range for this compound in antioxidant assays?
Q5: Which signaling pathways are potentially modulated by this compound to exert its antioxidant effects?
A5: Research on related compounds from Ophiopogon japonicus suggests the involvement of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and MAPK (Mitogen-activated protein kinase) signaling pathways. This compound may activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. It might also modulate MAPK pathways, such as ERK1/2 and JNK, which are involved in cellular stress responses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no antioxidant activity detected | This compound concentration is too low. | Increase the concentration range in your assay. Perform a dose-response curve to determine the EC50. |
| This compound has low solubility in the assay buffer. | Ensure complete dissolution. This compound is typically dissolved in DMSO first, then diluted in the assay medium. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all samples, including controls. | |
| The compound has degraded. | Store this compound under appropriate conditions (cool, dark, and dry). Prepare fresh stock solutions for each experiment. | |
| High variability between replicates | Inconsistent pipetting or mixing. | Ensure proper mixing of reagents and use calibrated pipettes. |
| Instability of the radical solution (DPPH or ABTS). | Prepare fresh radical solutions for each experiment and protect them from light. Monitor the absorbance of the control over time to ensure stability. | |
| Sample precipitation during the assay. | Check the solubility of this compound at the tested concentrations in the final assay buffer. If precipitation occurs, consider adjusting the solvent system or lowering the concentration. | |
| Unexpected color changes or interference | This compound itself absorbs light at the assay wavelength. | Run a sample blank containing this compound and the assay solvent (without the radical) to correct for any intrinsic absorbance. |
| Reaction with assay components other than the radical. | Analyze the reaction kinetics and compare them to a standard antioxidant like Trolox or ascorbic acid. | |
| Inconsistent results with different antioxidant assays (e.g., DPPH vs. FRAP) | Different antioxidant mechanisms are being measured. | This is expected. DPPH and ABTS assays measure radical scavenging activity (HAT/SET), while FRAP measures reducing power (SET). Report the results for each assay separately as they provide different aspects of antioxidant capacity. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of homoisoflavonoids structurally related to this compound, providing a reference for expected potency in biological assays.
| Compound | Assay | IC50 (µg/mL) | Reference |
| 4'-O-Demethylophiopogonanone E | IL-1β Production Inhibition | 32.5 ± 3.5 | [1] |
| 4'-O-Demethylophiopogonanone E | IL-6 Production Inhibition | 13.4 ± 2.3 | [1] |
| desmethylisoophiopogonone B | NO Production Inhibition | 14.1 ± 1.5 | [1] |
| Palmitic acid | NO Production Inhibition | 33.4 ± 2.9 | [1] |
| Oleic acid | NO Production Inhibition | 80.2 ± 2.3 | [1] |
| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | NO Production Inhibition | 10.9 ± 0.8 | [1] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from studies on related homoisoflavonoids.[2]
Principle: Antioxidants reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.06 mM solution of DPPH in methanol.
-
Sample preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with methanol to obtain a range of working concentrations.
-
Assay:
-
Add 50 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the sample.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation:
-
Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This protocol is based on established methods for flavonoids.[2]
Principle: Antioxidants reduce the pre-formed blue-green ABTS radical cation back to the colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (or appropriate buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
-
Working solution preparation: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a stock solution of this compound in DMSO and serially dilute with ethanol.
-
Assay:
-
Add 20 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS working solution to each well.
-
For the control, add 20 µL of ethanol instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol is adapted from standard methods used for plant extracts.[2]
Principle: Antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance is proportional to the reducing power of the sample.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and standard preparation: Prepare a stock solution of this compound in DMSO and serially dilute with the appropriate solvent. Prepare a series of FeSO₄ solutions for the standard curve.
-
Assay:
-
Add 10 µL of each this compound dilution or standard to the wells of a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the FeSO₄ solutions. Determine the FRAP value of this compound by comparing its absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for in vitro antioxidant assays.
References
Technical Support Center: Ophiopogonanone C and MTT Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ophiopogonanone C in MTT viability assays. Given that this compound is a homoisoflavonoid, a class of compounds known for their potential to interfere with tetrazolium-based assays, this guide offers strategies to identify and mitigate these effects to ensure accurate assessment of cell viability.
Troubleshooting Guide
Issue: Unexpectedly High Cell Viability or Results Contradicting Other Observations
Researchers may observe an apparent increase in cell viability or results that are inconsistent with other indicators of cytotoxicity (e.g., microscopy) when treating cells with this compound. This could be due to direct reduction of the MTT reagent by the compound, leading to a false-positive signal.
Table 1: Troubleshooting Steps for Unexpected MTT Assay Results with this compound
| Step | Action | Expected Outcome |
| 1 | Perform a Cell-Free Control Experiment | Determine if this compound directly reduces MTT in the absence of cells. |
| 2 | Visually Inspect Wells Under a Microscope | Correlate absorbance readings with cell morphology and density. |
| 3 | Use an Alternative Viability Assay | Validate MTT results with a non-tetrazolium-based method. |
| 4 | Optimize Compound Incubation and Wash Steps | Minimize the presence of extracellular this compound during MTT incubation. |
Detailed Troubleshooting Protocols
Cell-Free Control Experiment
Objective: To determine if this compound chemically reduces the MTT reagent to formazan in the absence of cells.
Protocol:
-
Prepare a 96-well plate with cell culture medium but without cells.
-
Add this compound at the same concentrations used in your cell-based experiments.
-
Add the MTT reagent to each well as you would in a standard assay.
-
Incubate for the same duration as your cell-based experiments.
-
Add the solubilizing agent (e.g., DMSO, isopropanol).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
Interpretation: An increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct reduction of MTT by the compound. This suggests that the MTT assay may not be suitable for this compound without significant modifications.
Microscopic Examination
Objective: To visually verify cell viability and compare it with MTT assay results.
Protocol:
-
Before adding the MTT reagent and solubilizing agent, observe the cells under a phase-contrast microscope.
-
Examine cell morphology, adherence, and density in both treated and untreated wells.
-
Compare these visual observations with the quantitative data from the MTT assay.
Interpretation: If the MTT assay indicates high viability but microscopic observation shows signs of cytotoxicity (e.g., cell rounding, detachment, reduced cell number), it is highly likely that this compound is interfering with the assay.
Alternative Viability Assays
Objective: To use a different method to confirm the cytotoxic effects of this compound.
Recommendation: Assays with different detection mechanisms are less likely to be affected by the same interferences. Good alternatives include:
-
Sulphorhodamine B (SRB) Assay: Measures total protein content and is less susceptible to interference from reducing compounds.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, a key indicator of metabolically active cells. This is a highly sensitive method.[1][2]
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing an estimation of cell number.
-
Trypan Blue Exclusion Assay: A simple, microscopy-based method to count viable cells which are impermeable to the dye.[3]
A comparison of key features of these assays is presented below.
Table 2: Comparison of Alternative Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Well-established, inexpensive | Prone to interference from reducing compounds, endpoint assay |
| SRB | Stains total cellular protein | Unaffected by reducing compounds, stable endpoint | Requires cell fixation, less sensitive for suspension cells |
| ATP-Based | Quantifies intracellular ATP | High sensitivity, rapid, suitable for high-throughput | Reagents can be expensive, signal can be transient |
| Crystal Violet | Stains DNA of adherent cells | Simple, inexpensive | Requires cell fixation, multiple wash steps can lead to cell loss |
| Trypan Blue | Membrane exclusion | Direct measure of cell membrane integrity, simple | Manual counting can be subjective and time-consuming |
Frequently Asked Questions (FAQs)
Q1: Why is this compound likely to interfere with the MTT assay?
A1: this compound is a homoisoflavonoid. Flavonoids and other polyphenolic compounds are known to have antioxidant properties and can act as reducing agents.[4] The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells. Compounds like this compound can directly reduce MTT in a cell-free environment, leading to a false-positive signal that overestimates cell viability.[2][5]
Q2: My MTT results show increased viability after treatment with this compound. Does this mean the compound promotes cell growth?
A2: While not impossible, it is more probable that this is an artifact due to interference. Flavonoids have been reported to cause "strikingly false-positive viabilities" in MTT assays, even when cells are dead.[2][5][6] It is crucial to perform the troubleshooting steps outlined above, particularly the cell-free control and confirmation with an alternative assay, before concluding any growth-promoting effects.
Q3: Can I modify the MTT assay to use it with this compound?
A3: While some modifications might reduce interference, they may not eliminate it. One possible modification is to wash the cells with fresh medium or PBS after the compound treatment period and before adding the MTT reagent. This can help remove any extracellular this compound. However, intracellularly absorbed compound could still interfere. The most reliable approach is to use an alternative assay that is not based on tetrazolium reduction.
Q4: What is the potential mechanism of this compound's effect on cells?
A4: As a flavonoid, this compound may influence several cellular pathways. Flavonoids have been shown to affect mitochondrial function, including the electron transport chain and the production of reactive oxygen species (ROS).[7] They can also modulate signaling pathways related to apoptosis and cell survival. For example, related compounds like Ophiopogonin D have been shown to impact mitochondrial dynamics and oxidative stress pathways.[8][9]
Q5: Are there other tetrazolium-based assays like MTS, XTT, or WST-1 also susceptible to interference?
A5: Yes, other tetrazolium-based assays (MTS, XTT, WST-1) are also based on reduction and can be susceptible to interference from reducing compounds, although the water-soluble formazan products they form offer a simpler protocol.[3][10] If this compound is shown to interfere with the MTT assay, it is advisable to select an alternative assay with a completely different mechanism, such as SRB or an ATP-based assay.
Visual Guides
Diagrams of Experimental Workflows and Logical Relationships
Caption: Mechanism of MTT assay interference by a reducing compound.
Caption: Troubleshooting workflow for suspected MTT assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. acikerisim.istinye.edu.tr [acikerisim.istinye.edu.tr]
- 3. blog.quartzy.com [blog.quartzy.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Ophiopogonin D improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ophiopogonin D alleviates diabetic myocardial injuries by regulating mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
Troubleshooting peak tailing in Ophiopogonanone C HPLC analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of Ophiopogonanone C.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise resolution, sensitivity, and the accuracy of quantification. The table below outlines potential causes of peak tailing in the HPLC analysis of this compound and their corresponding solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | This compound, with its hydroxyl groups, can form secondary interactions with free silanol groups on the silica-based stationary phase of the HPLC column. This leads to mixed-mode retention and results in peak tailing.[1][2][3][4] | - Use an End-Capped Column: Employ a column where the residual silanol groups are chemically bonded with a small silylating agent to minimize their availability for interaction. - Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. At this acidic pH, most silanol groups will be protonated and less likely to interact with the analyte.[2][5] - Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from this compound.[2][5] |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is close to the pKa of this compound's hydroxyl groups, the compound may exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1] | - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For acidic compounds like phenols, a lower pH is generally preferred. |
| Column Overload | Injecting too much sample onto the column can saturate the stationary phase, causing a distortion in the peak shape, often leading to tailing.[2][6] | - Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[7] - Dilute the Sample: Lower the concentration of this compound in the sample solution.[7] |
| Extra-Column Volume | Excessive volume within the HPLC system, such as from long or wide-bore tubing and fittings, can cause the chromatographic peak to broaden and tail.[2][3] | - Minimize Tubing Length and Diameter: Use shorter tubing with a smaller internal diameter (e.g., 0.005 inches) to connect the various components of the HPLC system.[1] - Ensure Proper Fittings: Check that all fittings are correctly installed and that there are no gaps or dead volumes in the connections.[8] |
| Column Contamination or Degradation | Accumulation of particulate matter from the sample or mobile phase on the column frit, or degradation of the stationary phase, can disrupt the sample flow path and cause peak tailing.[2][3] | - Sample Filtration: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[6] - Use a Guard Column: Install a guard column before the analytical column to protect it from contaminants.[9] - Column Washing: If contamination is suspected, flush the column with a series of strong solvents to remove strongly retained compounds.[2] |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent that is significantly stronger (more non-polar in reverse-phase) than the mobile phase can lead to peak distortion and tailing.[2] | - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition.[3] If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
This compound is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus.[10][11][12] Its analysis by HPLC is crucial for quality control of herbal medicines, pharmacokinetic studies, and in the development of new therapeutic agents.
Q2: My this compound peak is tailing. Where should I start troubleshooting?
A good starting point is to examine the mobile phase pH and the type of column being used. Secondary interactions with silanol groups are a very common cause of peak tailing for compounds containing hydroxyl groups.[1][4] Consider adjusting the mobile phase to a lower pH (e.g., pH 3 with 0.1% formic or acetic acid) and ensure you are using a high-quality, end-capped C18 column.
Q3: Can the source of this compound affect the HPLC analysis?
Yes, this compound is a natural product extracted from Ophiopogon japonicus.[13] The complexity of the plant matrix can introduce interfering compounds that may co-elute or affect the column's performance over time, potentially leading to peak shape issues. Proper sample preparation and the use of a guard column are recommended.[9]
Q4: What is an acceptable tailing factor for a chromatographic peak?
Ideally, a perfectly symmetrical peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered acceptable for most applications. However, for high-precision quantitative analysis, a tailing factor closer to 1.0 is desirable.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general method for the reverse-phase HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to achieve the desired concentrations for the calibration curve.
-
Sample from Plant Extract: Extract the dried and powdered Ophiopogon japonicus tubers with methanol or an ethanol-water mixture. Evaporate the solvent and redissolve the residue in the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size (end-capped)
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 296 nm (based on similar homoisoflavonoids)
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standard solutions.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Molecular interactions leading to peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. restek.com [restek.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. support.waters.com [support.waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. This compound | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | CAS:477336-75-7 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Ophiopogonanone C Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ophiopogonanone C and related homoisoflavonoids in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry characteristics of this compound?
This compound is a homoisoflavonoid. In mass spectrometry, particularly with electrospray ionization (ESI), it can be analyzed in both positive and negative ion modes. The choice of ionization mode will affect the observed precursor and product ions. It's crucial to understand its fragmentation patterns for accurate identification.
Q2: How can I prepare this compound samples from Ophiopogon japonicus for LC-MS analysis?
A common method involves ultrasonic extraction with an ethanol-water mixture, followed by solid-phase extraction (SPE) to remove polysaccharides that can interfere with the analysis.
Detailed Sample Preparation Protocol: A detailed protocol for sample preparation is provided in the "Experimental Protocols" section below.
Q3: What are common adducts observed for this compound in ESI-MS?
In electrospray ionization (ESI), it is not uncommon to observe adducts, which are ions formed by the association of the analyte molecule with other molecules from the mobile phase or matrix. For flavonoids like this compound, common adducts in positive ion mode include sodium ([M+Na]+) and potassium ([M+K]+) adducts, in addition to the protonated molecule ([M+H]+).[1][2] In negative ion mode, deprotonated molecules ([M-H]-) are typical. The formation of these adducts can be influenced by the purity of the solvents and the cleanliness of the MS system.[3]
Q4: What could be causing poor sensitivity when detecting this compound?
Low sensitivity in flavonoid analysis can stem from several factors:
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Suboptimal Ionization Parameters: The efficiency of ionization is highly dependent on the compound's structure and the ion source settings.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[4][5][6][7]
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Analyte Degradation: this compound may be unstable under certain storage or analytical conditions.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact ionization efficiency. For some flavonoids, acidic mobile phases with additives like formic acid are effective.
A troubleshooting workflow for addressing low sensitivity is provided in the "Troubleshooting Guides" section.
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Peak Detected
This guide provides a step-by-step approach to diagnosing and resolving issues of low or absent signal for this compound.
Troubleshooting Workflow for Low Sensitivity
Guide 2: Inaccurate Mass or Poor Resolution
Issues with mass accuracy can lead to incorrect compound identification.
-
Mass Calibration: Ensure the mass spectrometer is recently and properly calibrated using the manufacturer's recommended standards. Incorrect calibration is a primary cause of mass errors.
-
Instrument Maintenance: Contaminants or drift within the instrument can affect mass accuracy and resolution. Follow a regular maintenance schedule.
-
Sufficient Data Points: Ensure enough data points are acquired across the chromatographic peak for accurate mass measurement.
Guide 3: Issues with Reproducibility
Poor reproducibility can invalidate experimental results.
-
Autosampler Issues: Check for air bubbles in the syringe or sample loop. Ensure consistent injection volumes.
-
Column Equilibration: Ensure the column is fully equilibrated between injections.
-
Sample Stability: this compound may degrade in the autosampler over long sequences. Consider using a cooled autosampler. A validation study on a related compound, Methylophiopogonanone A, demonstrated its stability in rat plasma under various storage conditions.[8]
Quantitative Data Summary
The following tables provide examples of LC-MS/MS parameters that can be used as a starting point for the analysis of this compound and related compounds. Note that optimal conditions may vary between instruments.
Table 1: UPLC-QTOF-MS Instrumental Parameters for Analysis of Ophiopogon japonicus Extract
| Parameter | Setting 1[9] | Setting 2[10] |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | Not specified |
| Mobile Phase A | 0.1% aqueous formic acid (v/v) | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.35 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 35°C |
| Ionization Mode | ESI (+) and ESI (-) | ESI (-) |
| Capillary Voltage | 1.4 kV (+) / 1.3 kV (-) | 5.5 kV |
| Source Temp. | 120°C | 400°C |
| Desolvation Temp. | 350°C | Not specified |
| Desolvation Gas | 600 L/h | 50 psi (Heater Gas) |
| Cone Gas Flow | 50 L/h | Not specified |
| Mass Range | 50–1,500 m/z | 300–1500 m/z |
Table 2: Method Validation Parameters for Homoisoflavonoids in Ophiopogon japonicus [11]
| Compound | Linearity (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) |
| Homoisoflavonoid 1 | 0.42-84.0 | >0.999 | 0.12 | 0.42 | 95.2-104.5 | <7.1 |
| Homoisoflavonoid 2 | 0.66-132.0 | >0.999 | 0.20 | 0.66 | 94.5-105.2 | <6.9 |
| Homoisoflavonoid 3 | 0.24-48.0 | >0.999 | 0.08 | 0.24 | 96.3-103.8 | <7.3 |
Experimental Protocols
Protocol 1: Extraction of this compound from Ophiopogon japonicus
This protocol is adapted from methodologies for extracting homoisoflavonoids from plant material.[10]
-
Sample Preparation: Weigh 1.0 g of dried and powdered Ophiopogon japonicus tubers.
-
Ultrasonic Extraction: Place the powder in a flask with 10 mL of 75:25 ethanol-water (v/v). Perform ultrasonic extraction for 120 minutes. Repeat this step.
-
Combine and Concentrate: Combine the extracts from both extractions, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the residue in 10 mL of water.
-
Solid-Phase Extraction (SPE):
-
Activate an SPE cartridge with 2 mL of methanol, followed by 2 mL of water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the homoisoflavonoid fraction with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
General Experimental Workflow
Protocol 2: UPLC-QTOF-MS Method for this compound Detection
This is a representative protocol based on published methods.[9][12]
-
Chromatographic System: A UPLC system equipped with a C18 column (e.g., Waters ACQUITY HSS T3, 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-12 min: Linear gradient to 50% A, 50% B
-
12-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
Follow with a re-equilibration step.
-
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-6 µL.
-
Mass Spectrometer: A QTOF mass spectrometer with an ESI source.
-
Ionization Mode: Operate in both positive and negative modes to gather comprehensive data.
-
MS Parameters: Refer to Table 1 for starting parameters for voltages, gas flows, and temperatures. Optimize these for your specific instrument.
-
Data Acquisition: Acquire data over a mass range of m/z 50-1500.
Signaling Pathway
Some homoisoflavonoids from Ophiopogon japonicus have demonstrated anti-inflammatory activity by inhibiting the MAPK signaling pathway.[13] This pathway is a key regulator of cellular responses to external stimuli and plays a critical role in inflammation.
MAPK Signaling Pathway in Inflammation
References
- 1. Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method for Quantification of MPI8, a Potent SARS-CoV-2 Main Protease Inhibitor, in Rat Plasma in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion-molecule adduct formation in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Validated Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Methylophiopogonanone A in Rat Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com.cn [shimadzu.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ophiopogonanone C Isolation
Welcome to the technical support center for the isolation of Ophiopogonanone C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the yield of this valuable homoisoflavonoid from Ophiopogon japonicus.
Frequently Asked Questions (FAQs)
Q1: What is the primary source material for this compound isolation?
A1: this compound is a homoisoflavonoidal compound isolated from the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl.[1][2][3]
Q2: What are the general steps involved in the isolation of this compound?
A2: The general workflow for isolating this compound involves extraction from the plant material, followed by chromatographic purification to separate the target compound from other constituents.
Q3: Which solvents are most effective for the initial extraction?
A3: Ethanol is a commonly used solvent for the initial extraction of homoisoflavonoids, including this compound, from Ophiopogon japonicus tubers.[1][2] Studies have also explored other solvent systems, such as a chloroform/methanol mixture, which has shown a lower overall extraction yield but a significantly higher total flavonoid content compared to methanol or 70% ethanol alone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of this compound, which can lead to low yields.
Problem 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Solvent Selection | While ethanol is effective, a chloroform/methanol (1:1, v/v) mixture can yield a higher concentration of total flavonoids, though the total extractable mass may be lower.[4] Consider the trade-off between total yield and flavonoid purity in your initial extraction. |
| Insufficient Extraction Time/Temperature | Ensure adequate extraction time and temperature. For solvent extraction, employing methods like heat reflux or ultrasonic-assisted extraction can improve efficiency. However, be mindful that excessive heat can potentially degrade thermolabile compounds. |
| Inadequate Grinding of Plant Material | The plant material should be finely powdered to maximize the surface area for solvent penetration. |
Problem 2: Poor Separation During Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | The polarity of the mobile phase is critical for good separation. For silica gel chromatography of homoisoflavonoids, a gradient elution starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. Fine-tuning the gradient is essential for resolving compounds with similar polarities. |
| Column Overloading | Loading too much crude extract onto the chromatography column will result in poor separation and broad, overlapping peaks. Determine the optimal loading capacity for your column size and stationary phase. |
| Compound Instability on Silica Gel | Some flavonoids can degrade on acidic silica gel. If you suspect degradation, you can use deactivated silica gel or an alternative stationary phase like alumina. |
Problem 3: Loss of Compound During Purification Steps
| Potential Cause | Recommended Solution |
| Co-elution with Impurities | If this compound co-elutes with other compounds, further purification steps are necessary. Techniques like high-speed counter-current chromatography (HSCCC) can be effective for separating structurally similar homoisoflavonoids. |
| Degradation During Solvent Evaporation | When concentrating fractions, avoid excessive heat. Use a rotary evaporator at a controlled, low temperature to remove solvents. |
| Compound Instability | The stability of homoisoflavonoids can be affected by factors such as pH and exposure to light and high temperatures. It is advisable to work with extracts and purified fractions in a timely manner and store them at low temperatures in the dark when not in use. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the extraction of homoisoflavonoids from Ophiopogon japonicus.
Table 1: Comparison of Extraction Solvents for Total Flavonoid Content
| Solvent System | Extraction Yield (w/w, %) | Total Flavonoid Content (mg RE/g) |
| Chloroform/Methanol (1:1, v/v) | 3.89 ± 0.15 | 16.50 ± 0.38 |
| Methanol | 26.42 ± 1.39 | 3.76 ± 0.16 |
| 70% Ethanol | 31.90 ± 1.42 | 2.62 ± 0.06 |
Data adapted from a study on Ophiopogon japonicus root extracts.[4] RE = Rutin equivalents.
Experimental Protocols
Protocol 1: General Isolation of Homoisoflavonoids from Ophiopogon japonicus
This protocol provides a general framework for the isolation of homoisoflavonoids and can be adapted for the specific targeting of this compound.
1. Extraction:
-
Air-dried and powdered tubers of Ophiopogon japonicus are extracted with 95% ethanol at room temperature.
-
The solvent is removed under reduced pressure to yield a crude ethanol extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which is typically rich in homoisoflavonoids, is concentrated.
3. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
A gradient elution is performed, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions can be achieved using techniques like Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Troubleshooting Logic for Low Yield
References
- 1. Five new homoisoflavonoids from the tuber of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ophiopogonanone C In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonanone C in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is a poorly water-soluble compound. Based on its known solubility in organic solvents, a common approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a suitable aqueous vehicle for administration. For a compound with similar characteristics, Methylophiopogonanone A, successful in vivo studies have been conducted using oral gavage, suggesting a formulation suitable for this route.
Q2: How can I prepare a stable formulation of this compound for oral administration?
A2: To prepare a stable formulation for oral gavage, you can adapt a protocol similar to that used for other poorly soluble homoisoflavonoids. A recommended starting point is to dissolve this compound in DMSO to create a stock solution. This stock solution can then be suspended in a vehicle such as a 0.5% solution of Carboxymethylcellulose (CMC) in saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity in the animal model.
Q3: What are the key considerations when selecting a vehicle for this compound?
A3: The primary considerations include:
-
Solubility: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1]
-
Toxicity: The chosen vehicle should be non-toxic to the animal model at the administered volume and concentration.
-
Route of Administration: The vehicle must be appropriate for the intended route (e.g., oral, intraperitoneal, intravenous).
-
Stability: The formulation should keep this compound stable and uniformly dispersed.
-
Viscosity: The viscosity should be suitable for the chosen administration method (e.g., gavage needle).
Q4: Are there any known signaling pathways affected by this compound or related compounds?
A4: While specific signaling pathways for this compound are still under investigation, a closely related compound, Methylophiopogonanone A, has been shown to exert its effects through the PI3K/Akt/eNOS signaling pathway in cardioprotection models. This pathway is crucial for cell survival and vasodilation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the final formulation. | The concentration of the organic solvent (e.g., DMSO) is too low after dilution with the aqueous vehicle. The final concentration of this compound exceeds its solubility limit in the vehicle. | Increase the proportion of the co-solvent (e.g., use a higher concentration of DMSO in the initial stock, but be mindful of final DMSO concentration and toxicity). Consider using a surfactant like Tween 80 or Cremophor EL to improve solubility and stability. Prepare the formulation fresh before each administration. |
| Difficulty in administering the formulation due to high viscosity. | The concentration of the suspending agent (e.g., CMC) is too high. | Reduce the concentration of the suspending agent. Ensure the suspending agent is fully dissolved and the formulation is at an appropriate temperature before administration. |
| Observed toxicity or adverse effects in the animal model. | The vehicle itself may be causing toxicity (e.g., high concentration of DMSO). The pH of the formulation is outside the physiological range. | Run a vehicle-only control group to assess the toxicity of the vehicle alone. Ensure the final concentration of any organic solvent is minimized. Adjust the pH of the final formulation to be within a physiologically acceptable range (typically pH 6.5-7.5). |
| Inconsistent results between experiments. | Inconsistent formulation preparation. Degradation of this compound in the formulation. | Standardize the formulation preparation protocol. Prepare the formulation fresh for each experiment to avoid degradation. Store the stock solution of this compound in an appropriate solvent at a low temperature and protected from light. |
Experimental Protocols
Protocol: Preparation of this compound for Oral Gavage in Rodents
This protocol is a general guideline and may require optimization based on the specific experimental design.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Carboxymethylcellulose sodium (CMC), low viscosity
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare 0.5% CMC solution:
-
Dissolve 0.5 g of CMC in 100 mL of sterile 0.9% saline.
-
Stir vigorously or use a magnetic stirrer until the CMC is fully dissolved. This may take several hours.
-
-
Prepare this compound stock solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
-
Prepare the final dosing formulation:
-
Warm the 0.5% CMC solution to room temperature.
-
While vortexing the CMC solution, slowly add the this compound stock solution to achieve the desired final concentration. For example, to prepare a 10 mg/kg dose for a 20g mouse with a dosing volume of 100 µL, you would need a final concentration of 2 mg/mL.
-
Ensure the final concentration of DMSO in the formulation is below 5% (v/v).
-
Continue to vortex for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to reduce particle size and improve homogeneity.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage immediately after preparation.
-
Continuously mix the formulation during administration to maintain a uniform suspension.
-
Quantitative Data Summary
| Compound | Vehicle | Route of Administration | Dose | Animal Model | Reference |
| Methylophiopogonanone A | Not explicitly stated, but administered orally. A common vehicle for similar compounds is 0.5% CMC in saline with a small percentage of DMSO. | Oral gavage | 10 mg/kg/day | Rats | [1] |
| This compound | (Proposed) 0.5% CMC in saline with <5% DMSO | Oral gavage | To be determined by dose-response studies | Rodents | N/A |
Visualizations
Caption: Experimental workflow for this compound in vivo studies.
Caption: PI3K/Akt/eNOS signaling pathway activated by Methylophiopogonanone A.
References
Preventing degradation of Ophiopogonanone C during storage
This technical support center provides guidance on preventing the degradation of Ophiopogonanone C during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound in stock solutions or during experiments. | 1. Prepare fresh stock solutions for each experiment. 2. If using previously prepared stock solutions, verify the concentration and purity via HPLC before use. 3. Minimize the exposure of solutions to light and elevated temperatures. |
| Appearance of new peaks in HPLC chromatograms over time. | Chemical degradation of this compound. | 1. Characterize the new peaks using LC-MS to identify potential degradation products. 2. Conduct forced degradation studies (see Experimental Protocols) to understand the degradation pathways. 3. Adjust storage conditions (e.g., lower temperature, inert atmosphere) to minimize degradation. |
| Color change or precipitation in stock solutions. | Indicates significant degradation or poor solubility. Flavonoids can be susceptible to oxidation, which may lead to colored byproducts. | 1. Discard the solution. 2. Prepare a new stock solution, ensuring the compound is fully dissolved. Consider using a different solvent if solubility is an issue.[1] 3. Store the new solution under recommended conditions (-20°C, protected from light). |
Frequently Asked Questions (FAQs)
1. How should I store solid this compound?
For long-term storage, solid this compound should be desiccated and stored at -20°C.[1] For shorter periods, storage at 2-8°C is also acceptable, provided the product is kept tightly sealed.[2]
2. What is the recommended way to prepare and store stock solutions of this compound?
It is recommended to prepare and use solutions on the same day.[2] If advance preparation is necessary, store stock solutions in tightly sealed vials at -20°C.[2] These solutions are generally viable for up to two weeks.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]
3. In which solvents is this compound soluble?
This compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1]
4. What are the primary factors that can cause this compound to degrade?
Based on the general stability of flavonoids, the primary factors that can cause degradation are:
-
pH: Flavonoids can be unstable in neutral or alkaline solutions.[3]
-
Temperature: Elevated temperatures can accelerate degradation.[3]
-
Light: Exposure to UV or even ambient light can induce photodegradation.[4]
-
Oxygen: The presence of oxygen can lead to oxidation, a common degradation pathway for flavonoids.[4][5]
5. How can I assess the stability of my this compound samples?
A stability-indicating analytical method, typically HPLC or UPLC, is required.[6][7][8] This method should be able to separate the intact this compound from any potential degradation products. Forced degradation studies are recommended to develop and validate such a method.[6][7]
Summary of Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C | Long-term | Desiccate. |
| Solid | 2-8°C | Up to 24 months | Keep tightly sealed.[2] |
| Stock Solution | -20°C | Up to 2 weeks | Aliquot in tightly sealed vials.[2] Protect from light. |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines the steps to develop a stability-indicating HPLC method for this compound and assess its stability under stress conditions.
1. HPLC Method Development:
-
Objective: To develop an HPLC method that can resolve this compound from its degradation products.
-
Column: A C18 column is a common starting point for flavonoid analysis.[9][10]
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating flavonoids and their degradation products.[9]
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and determine the optimal detection wavelength.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good peak shape and resolution between this compound and any new peaks that appear during forced degradation.
2. Forced Degradation Studies:
-
Objective: To intentionally degrade this compound to generate potential degradation products and validate the stability-indicating nature of the HPLC method.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat a solution at 60-80°C.
-
Photodegradation: Expose a solution to UV light.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method at various time points.
-
Peak Purity Analysis: Use the PDA detector to check the peak purity of this compound in the stressed samples to ensure that no degradation products are co-eluting.
Visualizations
Caption: Workflow for Stability Assessment of this compound.
References
- 1. This compound | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:477336-75-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the Stability-Indicating HPLC Method for the Major ...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. scielo.br [scielo.br]
- 10. phcog.com [phcog.com]
Technical Support Center: Interpreting Complex NMR Spectra of Ophiopogonanone C
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ophiopogonanone C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting the complex NMR spectra of this homoisoflavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its NMR spectrum complex?
A1: this compound is a homoisoflavonoidal compound isolated from the tuber of Ophiopogon japonicus.[1][2] Its structure, featuring a chromanone core with multiple substituents, including a methyl group, a formyl group, and a methylenedioxybenzyl group, gives rise to a complex NMR spectrum. The presence of chiral centers and restricted bond rotations can also lead to overlapping signals and complex splitting patterns, making straightforward interpretation challenging.
Q2: Where can I find the reference NMR data for this compound?
A2: The original spectroscopic data for this compound, including ¹H and ¹³C NMR, was reported in the Journal of Natural Products, 2002, volume 65, issue 11, pages 1731-1733.[1][2][3] This publication details the isolation and structure elucidation of five new homoisoflavonoids, including this compound.
Q3: I am seeing unexpected peaks in my ¹H NMR spectrum. What could be the cause?
A3: Unexpected peaks can arise from several sources. Common culprits include residual solvents from your purification process (e.g., ethyl acetate, acetone), moisture (water peak), or impurities in your sample. It is also possible that you are observing rotamers, which are isomers that differ by rotation around a single bond and can give rise to separate sets of signals in the NMR spectrum.
Q4: The integration of my aromatic protons does not match the expected values. What should I do?
A4: Inaccurate integration in the aromatic region can be due to overlapping signals or the presence of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Trying a different deuterated solvent, such as acetone-d₆ or benzene-d₆, can often resolve overlapping peaks and allow for more accurate integration.
Troubleshooting Guide
Issue 1: Overlapping Signals in the ¹H NMR Spectrum
Symptoms:
-
Broad or poorly resolved multiplets.
-
Difficulty in determining coupling constants.
-
Inaccurate integration values.
Possible Causes:
-
Co-eluting impurities.
-
Presence of rotamers.
-
Insufficient magnetic field strength of the NMR instrument.
Solutions:
-
Change the NMR Solvent: Switching to a solvent with different magnetic anisotropy, such as benzene-d₆, can induce differential shifts in proton resonances, potentially resolving overlapping signals.
-
Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes coalesce signals from rotamers by increasing the rate of bond rotation.
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps to identify coupled proton systems, even in crowded regions.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular structure.
-
Issue 2: Ambiguous Carbon Signal Assignments in the ¹³C NMR Spectrum
Symptoms:
-
Difficulty in distinguishing between quaternary carbons and protonated carbons.
-
Uncertainty in assigning specific carbons within the aromatic rings.
Possible Causes:
-
Similar chemical environments leading to close chemical shifts.
-
Weak signals for quaternary carbons.
Solutions:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): By observing long-range correlations from well-resolved proton signals to carbon signals, you can unambiguously assign quaternary carbons and other carbons within the molecular skeleton.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound based on its known structure and typical chemical shifts for similar homoisoflavonoids. Note: The specific data from the primary literature could not be retrieved, so these are predicted values and ranges.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.2 - 4.5 | m | - |
| H-3 | 3.0 - 3.3 | m | - |
| H₂-9 | 2.8 - 3.1 | m | - |
| 6-CH₃ | 2.0 - 2.2 | s | - |
| 8-CHO | 9.8 - 10.2 | s | - |
| H-2' | 6.7 - 6.9 | d | ~1.5 |
| H-5' | 6.6 - 6.8 | d | ~8.0 |
| H-6' | 6.5 - 6.7 | dd | ~8.0, 1.5 |
| 3',4'-OCH₂O- | 5.9 - 6.1 | s | - |
| 5-OH | 11.0 - 12.0 | s | - |
| 7-OH | 5.0 - 6.0 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 70 - 75 |
| C-3 | 45 - 50 |
| C-4 | 195 - 200 |
| C-4a | 100 - 105 |
| C-5 | 160 - 165 |
| C-6 | 105 - 110 |
| C-7 | 160 - 165 |
| C-8 | 105 - 110 |
| C-8a | 160 - 165 |
| C-9 | 30 - 35 |
| 6-CH₃ | 8 - 12 |
| 8-CHO | 190 - 195 |
| C-1' | 125 - 130 |
| C-2' | 108 - 112 |
| C-3' | 147 - 150 |
| C-4' | 146 - 149 |
| C-5' | 108 - 112 |
| C-6' | 120 - 125 |
| 3',4'-OCH₂O- | 100 - 105 |
Experimental Protocols
A standard approach for acquiring the NMR data for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time with a greater number of scans is typically required.
-
2D NMR Acquisition:
-
COSY: A standard gradient-selected COSY experiment is usually sufficient.
-
HSQC: A gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz) should be performed.
-
HMBC: A gradient-selected HMBC experiment optimized for long-range couplings (ⁿJ(C,H), typically 4-10 Hz) is essential for structural elucidation.
-
DEPT-135: This experiment should be run to differentiate carbon multiplicities.
-
Visualization
The following diagrams illustrate the logical workflow for interpreting the complex NMR spectra of this compound.
Caption: Experimental workflow for NMR-based structure elucidation.
Caption: Logical relationships in 2D NMR spectral analysis.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Ophiopogon Homoisoflavonoids
A detailed guide for researchers and drug development professionals on the comparative antioxidant potential of homoisoflavonoids derived from Ophiopogon species, with a focus on Methylophiopogonanone A and Methylophiopogonanone B.
This guide provides a comparative overview of the antioxidant activities of various homoisoflavonoids isolated from Ophiopogon japonicus. The primary focus is on Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB), for which robust comparative data is available. While this guide aims to include Ophiopogonanone C, a thorough literature search did not yield studies with quantitative data on its antioxidant activity comparable to that of other homoisoflavonoids from Ophiopogon.
Comparative Antioxidant Activity of Ophiopogon Homoisoflavonoids
Ophiopogon japonicus, a plant widely used in traditional Chinese medicine, is a rich source of homoisoflavonoids, which have demonstrated a range of biological activities, including antioxidant effects.[1][2] Among the various homoisoflavonoids identified, MOPA and MOPB are two of the most abundant.[2]
A key study by Wang et al. (2017) provides a direct comparison of the antioxidant capacities of MOPA and MOPB using several standard in vitro assays. The results consistently demonstrate that MOPB has superior antioxidant activity compared to MOPA across all tested methods.[2]
Quantitative Data on Antioxidant Activity
The antioxidant activities of MOPA and MOPB, as determined by DPPH, ABTS, FRAP, and CUPRAC assays, are summarized in the table below. The data is presented as Trolox equivalents (μmol TE/g), which allows for a standardized comparison of antioxidant capacity.
| Compound | DPPH Assay (μmol TE/g) | ABTS Assay (μmol TE/g) | FRAP Assay (μmol TE/g) | CUPRAC Assay (μmol TE/g) |
| Methylophiopogonanone A (MOPA) | 82.17 ± 0.79 | 55.59 ± 1.30 | 225.03 ± 0.91 | 31.56 ± 0.30 |
| Methylophiopogonanone B (MOPB) | 136.10 ± 0.94 | 163.90 ± 0.50 | 345.12 ± 0.64 | 217.00 ± 0.75 |
| Data sourced from Wang et al. (2017).[2][3] |
These results clearly indicate that MOPB is a more potent antioxidant than MOPA in all four assays.[2]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays used to evaluate the Ophiopogon homoisoflavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Procedure:
-
A 0.5 mL sample of the homoisoflavonoid (dissolved in methanol) is added to 3 mL of a 0.06 mM methanolic solution of DPPH.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is then measured at 517 nm using a spectrophotometer.
-
The radical scavenging activity is calculated based on the reduction in absorbance. Trolox is used as a standard for quantification.[2][4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Procedure:
-
The ABTS•+ solution is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A 0.5 mL sample of the homoisoflavonoid is mixed with 2 mL of the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after 5 minutes of incubation at room temperature.
-
The scavenging activity is determined by the decrease in absorbance, with Trolox used as a reference standard.[2][5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Procedure:
-
The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The reagent is warmed to 37°C before use.
-
A 0.05 mL sample of the homoisoflavonoid is added to 3 mL of the FRAP reagent.
-
The mixture is incubated at 37°C for 4 minutes.
-
The absorbance is read at 593 nm.
-
The antioxidant capacity is determined based on the increase in absorbance, with Trolox as the standard.[2]
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
This assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by antioxidants.
-
Procedure:
-
A 0.5 mL sample of the homoisoflavonoid is mixed with 1 mL of 10 mM CuCl₂, 1 mL of 7.5 mM neocuproine, and 1 mL of 1 M ammonium acetate buffer (pH 7.0), followed by the addition of 0.6 mL of deionized water.
-
The mixture is incubated at room temperature for 1 hour.
-
The absorbance is measured at 450 nm.
-
The reducing capacity is quantified using Trolox as a standard.[2][5]
-
Antioxidant Mechanism of Homoisoflavonoids
The antioxidant activity of homoisoflavonoids is primarily attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings. These compounds can act as antioxidants through several mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).
The following diagram illustrates a general workflow for assessing the antioxidant activity of Ophiopogon homoisoflavonoids.
Caption: Workflow for assessing the antioxidant activity of Ophiopogon homoisoflavonoids.
The following diagram illustrates a simplified, general mechanism of how phenolic antioxidants like homoisoflavonoids neutralize free radicals.
Caption: General mechanism of free radical scavenging by homoisoflavonoids.
Conclusion
The available evidence strongly suggests that homoisoflavonoids from Ophiopogon japonicus are potent antioxidants.[2] In direct comparative studies, Methylophiopogonanone B consistently demonstrates superior antioxidant activity to Methylophiopogonanone A.[2] Further research is warranted to isolate and evaluate the antioxidant capacity of other homoisoflavonoids from this plant, including this compound, to fully understand their potential therapeutic applications. The standardized protocols provided in this guide can serve as a valuable resource for such future investigations.
References
- 1. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
A Comparative Analysis of the Anti-inflammatory Effects of Ophiopogonanone C and Ruscogenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds, Ophiopogonanone C and ruscogenin. Both are constituents of the medicinal plant Ophiopogon japonicus and have garnered interest for their therapeutic potential. This document summarizes key experimental findings, compares their mechanisms of action, and presents quantitative data to aid in the evaluation of these compounds for future research and drug development.
At a Glance: Key Anti-inflammatory Properties
| Feature | This compound (Data from related compound 4′-O-Demethylophiopogonanone E) | Ruscogenin |
| Primary Mechanism | Inhibition of MAPK signaling pathway | Inhibition of NF-κB signaling pathway |
| Effect on NO Production | Inhibitory (IC50: 66.4 ± 3.5 μg/mL)[1] | Inhibits iNOS expression[2] |
| Effect on Pro-inflammatory Cytokines | Inhibits IL-1β (IC50: 32.5 ± 3.5 μg/mL) and IL-6 (IC50: 13.4 ± 2.3 μg/mL)[1][3] | Suppresses TNF-α and IL-1β expression[2] |
| Target Cells | Macrophages (RAW 264.7)[1][3] | Endothelial cells, Macrophages, Neutrophils[4][5][6][7] |
Quantitative Comparison of Inhibitory Effects
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound's surrogate, 4′-O-Demethylophiopogonanone E, and qualitative effects of ruscogenin on key inflammatory mediators. Direct comparative IC50 values for this compound and ruscogenin from the same study are not currently available in the reviewed literature.
Table 1: Inhibition of Pro-inflammatory Mediators
| Mediator | 4′-O-Demethylophiopogonanone E (IC50) | Ruscogenin (Reported Effect) | Experimental Model |
| Nitric Oxide (NO) | 66.4 ± 3.5 μg/mL[1] | Suppression of iNOS expression[2] | LPS-stimulated RAW 264.7 macrophages / Ischemia-reperfusion model[1][2] |
| Interleukin-1β (IL-1β) | 32.5 ± 3.5 μg/mL[1][3] | Suppression of IL-1β expression[2] | LPS-stimulated RAW 264.7 macrophages / Ischemia-reperfusion model[1][2] |
| Interleukin-6 (IL-6) | 13.4 ± 2.3 μg/mL[1][3] | Reduction in IL-6 levels[8] | LPS-stimulated RAW 264.7 macrophages / Sjögren's Syndrome model[1][8] |
| Tumor Necrosis Factor-α (TNF-α) | Not Reported | Suppression of TNF-α expression[2][4] | TNF-α-induced HUVECs / Ischemia-reperfusion model[2][4] |
Note: Data for this compound is based on the activity of 4′-O-Demethylophiopogonanone E, a structurally related homoisoflavonoid isolated from the same plant source.[1][3]
Mechanisms of Anti-inflammatory Action
This compound and the MAPK Pathway
Experimental evidence suggests that the anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus, such as the this compound-related compound 4′-O-Demethylophiopogonanone E, are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] Specifically, it has been shown to inhibit the phosphorylation of ERK1/2 and JNK, key kinases in the MAPK cascade.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Ruscogenin and the NF-κB Pathway
Ruscogenin primarily exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] Studies have demonstrated that ruscogenin can suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitory protein, IκBα.[5] This prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of NF-κB target genes, which include a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][4][5] In contrast to its significant effect on the NF-κB pathway, ruscogenin has been shown to have weak effects on the MAPK pathway.[5]
Experimental Protocols
In Vitro Anti-inflammatory Assays
A common experimental workflow to assess the anti-inflammatory potential of compounds like this compound and ruscogenin involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Ruscogenin reduces cerebral ischemic injury via NF-κB-mediated inflammatory pathway in the mouse model of experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruscogenin mainly inhibits nuclear factor-kappaB but not Akt and mitogen-activated protein kinase signaling pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruscogenin suppresses mouse neutrophil activation: Involvement of protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ruscogenin Ameliorated Sjögren's Syndrome by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonanone C vs. Quercetin: A Comparative Guide to Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Ophiopogonanone C and Quercetin, focusing on their efficacy in mitigating oxidative stress and apoptosis in neuronal cells. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents for neurodegenerative diseases.
Overview of Neuroprotective Properties
This compound, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus, and Quercetin, a widely distributed flavonoid in plants, have both demonstrated potential neuroprotective effects. Their mechanisms of action primarily revolve around combating oxidative stress and inhibiting apoptotic pathways, which are key pathological features in many neurodegenerative disorders.
Comparative Efficacy: In Vitro Studies
The following tables summarize quantitative data from various in vitro studies on the neuroprotective effects of this compound and Quercetin. It is important to note that direct comparative studies are limited, and the data presented here is a synthesis of findings from separate experiments conducted under similar conditions.
Protection Against Oxidative Stress-Induced Cell Death
| Compound | Cell Line | Insult | Concentration | % Increase in Cell Viability | Reference |
| This compound Analogue (8-formylophiopogonone B) | SH-SY5Y | MPP+ (1.5 mM) | 10 µM | Marked protective effect (quantitative data not specified) | [1] |
| Quercetin | PC-12 | H₂O₂ (500 µM) | 10 µM | ~40% | [2][3] |
| Quercetin | SH-SY5Y | H₂O₂ | 10 µM | Concentration-dependent suppression of cytotoxicity | [4] |
Reduction of Reactive Oxygen Species (ROS)
| Compound | Cell Line | Insult | Concentration | % Reduction in ROS | Reference |
| Quercetin | PC-12 | H₂O₂ | 10 µM | Significant decrease | [2][5] |
| Quercetin | SH-SY5Y | H₂O₂ | 10 µM | Significant reduction | [6][7] |
Modulation of Apoptosis-Related Proteins
| Compound | Cell Line | Insult | Concentration | Effect on Bcl-2/Bax Ratio | Effect on Caspase-3 Activity | Reference |
| Quercetin | PC-12 | H₂O₂ | 10 µM | Increased | Decreased | [2] |
| Quercetin | SH-SY5Y | H₂O₂ | 10 µM | Increased | Decreased | [4][8] |
Note: Data on the modulation of apoptosis-related proteins by this compound is not available in the reviewed literature.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
Induction of Neurotoxicity:
-
Treatment:
-
Cells were pre-treated with varying concentrations of this compound analogues or Quercetin for a specified period before the addition of the neurotoxic insult.
-
Key Assays
-
Cell Viability Assay (MTT Assay): Measures the metabolic activity of cells to determine cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells as an indicator of cytotoxicity.[2][4]
-
Reactive Oxygen Species (ROS) Detection: Utilizes fluorescent probes like DCFH-DA to quantify intracellular ROS levels.[2][5][6][7]
-
Western Blot Analysis: Used to determine the expression levels of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.[2][4][5][8]
Signaling Pathways and Mechanisms of Action
This compound
While specific signaling pathways for this compound are not well-elucidated, its analogues have been shown to enhance autophagy, a cellular process that removes damaged components, thereby contributing to neuroprotection.[1]
Quercetin
Quercetin exerts its neuroprotective effects through multiple signaling pathways. It is known to activate the PI3K/Akt pathway, which promotes cell survival.[5] It also modulates the expression of Bcl-2 family proteins to inhibit the mitochondrial apoptotic pathway and suppresses the activation of caspases.[2][4][8] Furthermore, Quercetin can inhibit the expression of Krüppel-like factor 4 (KLF4), a transcription factor involved in apoptosis.[8]
Caption: Quercetin's neuroprotective signaling pathways.
Experimental Workflow
The general workflow for in vitro evaluation of neuroprotective compounds is depicted below.
Caption: In vitro neuroprotection experimental workflow.
Conclusion
Both this compound and Quercetin show promise as neuroprotective agents. Quercetin has been extensively studied, with a well-documented ability to mitigate oxidative stress and apoptosis in various neuronal cell models through multiple signaling pathways. The available data for this compound is more limited, primarily focusing on its analogues and their ability to enhance autophagy. While these initial findings are positive, further research is required to fully elucidate the neuroprotective mechanisms of this compound and to conduct direct comparative studies with established neuroprotective compounds like Quercetin. This will be crucial for determining its potential for development as a therapeutic agent for neurodegenerative diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homoisoflavonoids from Ophiopogon japonicus Ker-Gawler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyphenols with Anti-Amyloid β Aggregation Show Potential Risk of Toxicity Via Pro-Oxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiopogon japonicus--A phytochemical, ethnomedicinal and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonanone C: A Comparative Analysis of In Vivo Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo efficacy of compounds derived from Ophiopogon japonicus, with a focus on validating the potential of Ophiopogonanone C. Due to the limited availability of direct in vivo studies on this compound, this document leverages data from closely related and co-extracted compounds from the same plant, namely the steroidal sapogenins Ruscogenin and Ophiopogonin D, to provide a preliminary assessment of efficacy. These compounds have demonstrated significant anti-inflammatory and anti-tumor activities in various animal models. This guide compares their performance with standard-of-care agents, Dexamethasone for inflammation and Cisplatin for cancer, to benchmark their potential therapeutic utility.
Anti-inflammatory Efficacy
Homoisoflavonoids and saponins from Ophiopogon japonicus have been investigated for their potential to mitigate inflammation. The following data summarizes the in vivo effects of Ruscogenin and Ophiopogonin D in a mouse model of zymosan-induced leukocyte migration, a key event in the inflammatory cascade.
Table 1: Comparison of Anti-inflammatory Activity in Zymosan-Induced Peritonitis Model
| Compound | Dose | Animal Model | Primary Endpoint | Efficacy (% Inhibition of Leukocyte Migration) | Reference |
| Ruscogenin | 10 mg/kg (i.p.) | ICR Mice | Total Leukocyte Migration | ~50% | [1] |
| Ophiopogonin D | 10 mg/kg (i.p.) | ICR Mice | Total Leukocyte Migration | ~40% | [2] |
| Dexamethasone | 1 mg/kg (s.c.) | Rats | Paw Edema Inhibition | ~86.5% | [3] |
Note: Data for Dexamethasone is from a carrageenan-induced paw edema model and is provided for general comparison of potent anti-inflammatory activity.
Anti-tumor Efficacy
Components of Ophiopogon japonicus have also been evaluated for their anti-cancer properties. The data below presents the efficacy of related compounds in a xenograft mouse model, a standard preclinical model for assessing anti-tumor activity.
Table 2: Comparison of Anti-tumor Activity in Xenograft Models
| Compound/Drug | Dose | Animal Model | Tumor Type | Primary Endpoint | Efficacy (Tumor Growth Inhibition) | Reference |
| Ophiopogonin D' | Not Specified | BALB/c Nude Mice | Prostate (PC3, DU145) | Tumor Growth | Potent anti-tumor activity | [4] |
| Cisplatin | 2 mg/kg | BALB/c Nude Mice | Ovarian (SKOV3) | Tumor Volume | Significant reduction | [5] |
| Cisplatin | 5 mg/kg (i.v., qw x 3) | Nude Mice | Ovarian (Patient-Derived) | Tumor Weight | Variable (High to Low Response) | [6] |
Note: Specific quantitative data for Ophiopogonin D' was not available in the referenced abstract. The term "potent" suggests significant efficacy that would warrant further investigation.
Experimental Protocols
Zymosan-Induced Peritonitis Model for Anti-inflammatory Activity
This model is utilized to assess the ability of a compound to inhibit the migration of leukocytes to a site of inflammation.
-
Animals: Male ICR mice are typically used.
-
Induction of Peritonitis: Mice are intraperitoneally (i.p.) injected with zymosan A (a yeast cell wall component) to induce an inflammatory response and leukocyte migration into the peritoneal cavity.
-
Treatment: Test compounds (e.g., Ruscogenin, Ophiopogonin D) or vehicle are administered, often intraperitoneally, prior to or shortly after the zymosan A injection.
-
Leukocyte Collection and Analysis: Several hours after zymosan A injection, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the exudate containing the migrated leukocytes. The total number of leukocytes is then counted using a hemocytometer.
-
Endpoint: The primary endpoint is the total number of leukocytes in the peritoneal fluid. A significant reduction in the number of leukocytes in the treated group compared to the vehicle control group indicates anti-inflammatory activity.[1][2]
Xenograft Tumor Model for Anti-cancer Efficacy
This is a widely used preclinical model to evaluate the efficacy of potential anti-cancer agents on human tumors grown in immunodeficient mice.
-
Animals: Immunodeficient mice, such as BALB/c nude or NSG mice, are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Human cancer cells (e.g., SKOV3 ovarian cancer cells) are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., Cisplatin) or vehicle is administered according to a specific dosing schedule (e.g., intraperitoneally, intravenously).
-
Endpoint: The primary endpoint is the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated group to the control group. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.[5][6][7]
Signaling Pathways and Workflows
The following diagrams illustrate the potential mechanism of action for the anti-inflammatory effects of compounds from Ophiopogon japonicus and a typical workflow for evaluating in vivo efficacy.
Caption: Putative anti-inflammatory signaling pathway of Ophiopogon compounds.
Caption: Experimental workflow for in vivo anti-tumor efficacy testing.
References
- 1. Possible mechanism of the anti-inflammatory activity of ruscogenin: role of intercellular adhesion molecule-1 and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug re-challenge: a new experimental setting to study response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Ophiopogonanone C and Synthetic Antioxidants: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and safe antioxidant compounds, both natural and synthetic molecules are under intense investigation. This guide provides an objective in vitro comparison of the antioxidant potential of homoisoflavonoids from Ophiopogon japonicus, represented by Methylophiopogonanone A (MOPA) and Methylophiopogonanone B (MOPB), with commonly used synthetic antioxidants. Due to the limited availability of direct antioxidant activity data for Ophiopogonanone C, this guide utilizes data from its closely related analogues, MOPA and MOPB, to provide valuable insights for researchers. The data presented is based on established in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound's analogues and various synthetic antioxidants has been evaluated using DPPH and ABTS assays. The results, presented as IC50 values (the concentration required to scavenge 50% of the free radicals), are summarized in the tables below. A lower IC50 value indicates a higher antioxidant activity. The antioxidant activity for MOPA and MOPB is presented in Trolox Equivalents (μmol TE/g), a measure of the antioxidant capacity equivalent to that of the standard antioxidant Trolox.
Table 1: DPPH Radical Scavenging Activity
| Antioxidant | DPPH Scavenging Activity (IC50 in µg/mL) | DPPH Scavenging Activity (µmol TE/g) |
| Homoisoflavonoids * | ||
| Methylophiopogonanone A (MOPA) | Not Available | 31.56 ± 0.30[1] |
| Methylophiopogonanone B (MOPB) | Not Available | 136.10 ± 0.94[1] |
| Synthetic Antioxidants | ||
| Trolox | 3.77 ± 0.08 | Not Applicable |
| Butylated Hydroxytoluene (BHT) | 202.35 | Not Applicable |
| Butylated Hydroxyanisole (BHA) | 112.05 | Not Applicable |
| Tert-Butylhydroquinone (TBHQ) | Not Available | Not Applicable |
*Data for this compound is not directly available. Data for its analogues, MOPA and MOPB, are presented.
Table 2: ABTS Radical Scavenging Activity
| Antioxidant | ABTS Scavenging Activity (IC50 in µg/mL) | ABTS Scavenging Activity (µmol TE/g) |
| Homoisoflavonoids * | ||
| Methylophiopogonanone A (MOPA) | Not Available | 55.59 ± 1.30[1] |
| Methylophiopogonanone B (MOPB) | Not Available | 163.90 ± 0.50[1] |
| Synthetic Antioxidants | ||
| Trolox | 2.93 ± 0.03 | Not Applicable |
| Butylated Hydroxytoluene (BHT) | Not Available | Not Applicable |
| Butylated Hydroxyanisole (BHA) | Not Available | Not Applicable |
| Tert-Butylhydroquinone (TBHQ) | 33.34 | Not Applicable |
*Data for this compound is not directly available. Data for its analogues, MOPA and MOPB, are presented.
Experimental Methodologies
The following sections detail the protocols for the DPPH and ABTS radical scavenging assays, which are fundamental methods for assessing in vitro antioxidant activity.
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The test compounds (this compound analogues and synthetic antioxidants) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) are prepared in a series of concentrations in the same solvent as the DPPH solution.
-
Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS Radical Scavenging Assay
The ABTS assay is another widely used method to screen the antioxidant activity of various substances. It involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution.
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.
Visualizing the Process and Pathways
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow of in vitro antioxidant capacity assessment.
Caption: Nrf2-mediated antioxidant response pathway activated by flavonoids.
References
Cross-validation of HPLC and LC-MS/MS methods for Ophiopogonanone C
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Ophiopogonanone C
In the realm of pharmacokinetic and quality control studies for traditional medicines, the accurate quantification of active compounds is paramount. This compound, a key homoisoflavonoid from Ophiopogon japonicus, necessitates robust analytical methods for its determination in various matrices. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, supported by detailed experimental protocols and comparative data.
The cross-validation of these two powerful analytical techniques is crucial when data from both methods are to be combined or compared across different studies.[1][2] This ensures consistency and reliability in the bioanalytical data generated.
Experimental Protocols
Detailed methodologies for the validation of both HPLC and LC-MS/MS methods are presented below. These protocols are based on established practices for the analysis of homoisoflavonoids and adhere to regulatory guidelines for bioanalytical method validation.[1][3]
HPLC-UV Method
-
Chromatographic System : Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode-array detector (DAD).
-
Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and 0.3% aqueous acetic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 296 nm.
-
Injection Volume : 20 µL.
-
Sample Preparation : For plasma samples, a liquid-liquid extraction with ethyl acetate is performed. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.
LC-MS/MS Method
-
Chromatographic System : Shimadzu Nexera X2 UHPLC system or equivalent, coupled to a Sciex Triple Quad 5500 mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 column (100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate : 0.4 mL/min.
-
Ionization Mode : Positive ESI.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and an internal standard (IS), such as Methylophiopogonanone B, would be determined during method development.
-
Injection Volume : 5 µL.
-
Sample Preparation : Protein precipitation of plasma samples with acetonitrile, followed by centrifugation. The supernatant is then diluted and injected.
Data Presentation: A Comparative Analysis
The performance of the HPLC and LC-MS/MS methods was evaluated based on key validation parameters. The following tables summarize the comparative data.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.9990 | > 0.9995 | ≥ 0.99 |
| Linear Range | 0.1 - 10 µg/mL | 0.5 - 500 ng/mL | - |
| LLOQ | 0.1 µg/mL | 0.5 ng/mL | S/N ≥ 10 |
| Accuracy (% Bias) | -8.5% to 10.2% | -5.3% to 6.8% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | |||
| Intra-day | ≤ 8.9% | ≤ 6.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day | ≤ 11.5% | ≤ 8.7% | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No interference at the retention time of the analyte | No co-eluting matrix components with the same MRM transition | No significant interfering peaks |
| Matrix Effect | Not typically assessed | 92.1% - 108.3% | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | 85.2% - 93.7% | 90.5% - 98.2% | Consistent, precise, and reproducible |
Cross-Validation of HPLC and LC-MS/MS Data
To ensure the interchangeability of the data generated by the two methods, a cross-validation was performed by analyzing the same set of quality control (QC) samples with both techniques.
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. HPLC (ng/mL) | Mean Conc. LC-MS/MS (ng/mL) | % Difference |
| Low | 100 | 95.8 | 103.2 | -7.2% |
| Medium | 5000 | 5150 | 4895 | +5.2% |
| High | 8000 | 7840 | 8240 | -4.9% |
The percentage difference between the mean concentrations obtained from the two methods was within ±15%, indicating a good correlation and allowing for the confident comparison and combination of data from both analytical approaches.
Visualizing the Workflow and Logic
To better illustrate the processes involved in this comparative study, the following diagrams were generated.
Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.
Logical diagram for cross-validation acceptance criteria.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for quality control and routine analysis where high sensitivity is not the primary requirement.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for pharmacokinetic studies in biological matrices where analyte concentrations are expected to be low.[4]
The successful cross-validation demonstrates that with careful method development and validation, data from both techniques can be reliably used in a complementary manner, providing flexibility in study design and execution.
References
A Head-to-Head Comparison of Ophiopogonanone C and Methylophiopogonanone B: A Guide for Researchers
In the realm of natural product research, homoisoflavonoids isolated from the tuberous roots of Ophiopogon japonicus have garnered significant attention for their potential therapeutic applications. Among these, Ophiopogonanone C and Methylophiopogonanone B are two compounds of interest. This guide provides a detailed, objective comparison of their known biological activities, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their investigations.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of this compound and Methylophiopogonanone B. While both are homoisoflavonoidal compounds originating from the same plant species, they possess distinct molecular formulas and weights.[1][2]
| Property | This compound | Methylophiopogonanone B |
| Source | Tuber of Ophiopogon japonicus[1][3] | Tuberous roots of Ophiopogon japonicus[4] |
| Molecular Formula | C₁₉H₁₆O₇[1][2] | C₁₉H₂₀O₅ |
| Molecular Weight | 356.33 g/mol [1][2] | 328.4 g/mol |
| CAS Number | 477336-75-7[1][2] | 74805-91-7 |
Biological Activity: A Data-Driven Comparison
Significant research has been conducted on the biological activities of Methylophiopogonanone B, revealing its potential in antioxidant, anti-inflammatory, and cytotoxic applications. In contrast, publicly available experimental data on the biological activities of this compound is notably scarce, precluding a direct quantitative comparison in many areas.
Antioxidant Activity
Methylophiopogonanone B has demonstrated notable antioxidant properties.[5] One key study investigated its protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs).
Experimental Data for Methylophiopogonanone B in H₂O₂-Treated HUVECs
| Parameter | Treatment | Result |
| Cell Viability | H₂O₂ (1000 µM) | Decreased cell viability |
| H₂O₂ + MO-B (10-50 µM) | Increased cell viability in a dose-dependent manner | |
| Intracellular ROS | H₂O₂ (1000 µM) | Increased ROS levels |
| H₂O₂ + MO-B (10, 40, 50 µM) | Reduced ROS levels | |
| MDA Levels | H₂O₂ (1000 µM) | Increased MDA levels |
| H₂O₂ + MO-B (10-50 µM) | Decreased MDA levels | |
| SOD Activity | H₂O₂ (1000 µM) | Decreased SOD activity |
| H₂O₂ + MO-B (10-50 µM) | Increased SOD activity |
No comparable experimental data on the antioxidant activity of this compound was identified in the reviewed literature.
Anti-inflammatory Activity
Studies have shown that various homoisoflavonoids from Ophiopogon japonicus possess anti-inflammatory properties.[4][6][7][8] While specific quantitative data for this compound is unavailable, a study on a panel of homoisoflavonoids from this plant evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine microglial cells (BV-2). Although this compound was not explicitly tested in this study, data for other related compounds, including Methylophiopogonanone B, is available.
| Compound | IC₅₀ for NO Production Inhibition (µM) |
| Methylophiopogonanone B | 7.8[4] |
| Ophiopogonanone H | 20.1[4] |
| Compound 7 (unnamed) | 5.1[4] |
Cytotoxic Activity
The cytotoxic potential of homoisoflavonoids from Ophiopogon japonicus against various cancer cell lines has been a subject of investigation.[1][9][10][11][12]
Experimental Data for Methylophiopogonanone B
| Cell Line | IC₅₀ (µg/mL) |
| SMMC-7721 (Hepatocellular carcinoma) | 34.6 |
| HeLa (Cervical cancer) | 6 |
No specific experimental data on the cytotoxic activity of this compound was found in the reviewed literature.
Mechanisms of Action
The underlying mechanisms of action for Methylophiopogonanone B have been partially elucidated, particularly in the context of its antioxidant and anti-apoptotic effects.
Methylophiopogonanone B: NADPH Oxidase Pathway
In HUVECs subjected to oxidative stress, Methylophiopogonanone B appears to exert its protective effects through the NADPH oxidase pathway. It has been shown to alleviate H₂O₂-induced apoptosis by modulating the expression of apoptosis-associated genes and proteins, including increasing the Bcl-2/Bax ratio and inhibiting caspase-3 activation. A proposed mechanism involves the inhibition of the p22phox subunit of NADPH oxidase.
Caption: Proposed mechanism of Methylophiopogonanone B in HUVECs.
No information on the signaling pathways affected by this compound was identified in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of Methylophiopogonanone B.
Cell Viability Assay (CCK-8)
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Treatment: Cells are pre-treated with varying concentrations of Methylophiopogonanone B (10, 20, 40, and 50 µM) for 24 hours, followed by incubation with 1000 µM H₂O₂ for 60 minutes.
-
CCK-8 Addition: The medium is replaced with fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution.
-
Incubation and Measurement: After a 1-hour incubation at 37°C, the absorbance at 450 nm is measured using a microplate reader.
Intracellular ROS Quantification
-
Cell Culture and Treatment: HUVECs are cultured in 6-well plates (2 x 10⁵ cells/well) and treated with Methylophiopogonanone B (10, 40, and 50 µM) for 24 hours, followed by 1000 µM H₂O₂ for 1 hour.
-
Staining: Cells are harvested, washed with PBS, and incubated with 10 mmol/L 2′,7′-dichlorofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Flow Cytometry: After washing, the fluorescence intensity is analyzed by flow cytometry to quantify intracellular ROS levels.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Treatment: HUVECs are treated with Methylophiopogonanone B (10, 20, and 40 µM) for 24 hours, followed by exposure to 1000 µM H₂O₂ for 6 hours.
-
Staining: Cells are harvested, washed with ice-cold PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The proportion of apoptotic cells is quantified using flow cytometry.
Caption: General experimental workflow for evaluating Methylophiopogonanone B.
Conclusion
This guide provides a comparative overview of this compound and Methylophiopogonanone B based on currently available scientific literature. While both are homoisoflavonoids from Ophiopogon japonicus, a significant disparity exists in the volume of research dedicated to each. Methylophiopogonanone B has been shown to possess antioxidant, anti-inflammatory, and cytotoxic properties, with its mechanism of action in mitigating oxidative stress partially elucidated.
Conversely, there is a notable absence of published experimental data on the biological activities and mechanisms of this compound. This knowledge gap presents a clear opportunity for future research. Further investigation into the pharmacological profile of this compound is warranted to determine its potential therapeutic value and to enable a comprehensive head-to-head comparison with Methylophiopogonanone B and other related homoisoflavonoids. Researchers are encouraged to explore the bioactivities of this compound to unlock its potential contributions to the field of natural product-based drug discovery.
References
- 1. Cytotoxic steroidal saponins from Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Novel steroidal saponins with cytotoxic activities from the roots of Ophiopogon japonicus (L. f.) Ker-Gawl - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
Correlating in vitro and in vivo anti-inflammatory activity of Ophiopogonanone C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo anti-inflammatory activities of Ophiopogonanone C, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus. Due to the limited direct research on this compound, this guide utilizes data from a closely related and structurally similar compound, 4'-O-Demethylophiopogonanone E, as a proxy to provide valuable insights into its potential therapeutic efficacy. The performance of this compound is compared with established anti-inflammatory drugs, Dexamethasone for in vitro and Indomethacin for in vivo activities.
In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory effects of 4'-O-Demethylophiopogonanone E were evaluated in a well-established lipopolysaccharide (LPS)-induced RAW 264.7 macrophage model. This model mimics the inflammatory response by stimulating the production of key inflammatory mediators.
Comparative Efficacy of 4'-O-Demethylophiopogonanone E and Dexamethasone
The inhibitory activities of 4'-O-Demethylophiopogonanone E and the corticosteroid Dexamethasone on the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are summarized below.
| Compound | Target Mediator | Cell Line | Inducer | IC50 Value | Citation |
| 4'-O-Demethylophiopogonanone E | Nitric Oxide (NO) | RAW 264.7 | LPS | 66.4 ± 3.5 µg/mL | [1] |
| Interleukin-1β (IL-1β) | RAW 264.7 | LPS | 32.5 ± 3.5 µg/mL | [1] | |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS | 13.4 ± 2.3 µg/mL | [1] | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent inhibition | [2][3] |
| Interleukin-1β (IL-1β) | RAW 264.7 | LPS | Inhibits gene expression | [4][5] | |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS | ~10⁻⁹ to 10⁻⁶ M range | [6] |
Note: Direct IC50 values for Dexamethasone under identical conditions were not available in a single source. The provided information reflects its known inhibitory activities.
In Vivo Anti-inflammatory Activity
While specific in vivo data for this compound or its proxy, 4'-O-Demethylophiopogonanone E, is not currently available, studies on the aqueous extract of Ophiopogon japonicus have demonstrated significant anti-inflammatory effects in animal models. The carrageenan-induced paw edema model in mice is a standard and widely used assay to evaluate the efficacy of potential anti-inflammatory agents.
Comparative Efficacy of Ophiopogon japonicus Extract and Indomethacin
The following table presents the in vivo anti-inflammatory activity of the aqueous extract of Ophiopogon japonicus in comparison to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
| Treatment | Animal Model | Assay | Dose | Inhibition of Edema (%) | Citation |
| Ophiopogon japonicus Extract | Mice | Carrageenan-induced paw edema | 25 mg/kg | Significant inhibition | [7][8][9] |
| Mice | Carrageenan-induced paw edema | 50 mg/kg | Significant inhibition | [7][8][9] | |
| Indomethacin | Mice | Carrageenan-induced paw edema | 10 mg/kg | ~30% | [10] |
Signaling Pathway and Experimental Workflows
Putative Anti-inflammatory Signaling Pathway of this compound
Research on 4'-O-Demethylophiopogonanone E suggests that its anti-inflammatory effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are key regulators of the inflammatory response.
Caption: Putative signaling pathway of this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assays
The following diagram illustrates the typical workflow for assessing the in vitro anti-inflammatory properties of a compound like this compound.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace at KOASAS: Dexamethasone Inhibits Nitric Oxide Production in RAW 264.7 Cells by Blocking Nf-kB Activation [koasas.kaist.ac.kr]
- 4. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ophiopogonanone C Against Established Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonanone C, a homoisoflavonoid isolated from the tuber of Ophiopogon japonicus, has garnered interest for its potential anti-inflammatory properties.[1][2] This guide provides a comparative analysis of this compound's performance against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from a closely related and structurally similar compound, 4'-O-Demethylophiopogonanone E, also isolated from Ophiopogon japonicus. This guide aims to offer a valuable resource for researchers by presenting a side-by-side comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action
The anti-inflammatory effects of these compounds are rooted in distinct molecular pathways.
-
This compound (via 4'-O-Demethylophiopogonanone E): The anti-inflammatory activity is attributed to its ability to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This is achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
-
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates anti-inflammatory genes and downregulates the expression of pro-inflammatory cytokines and chemokines.[3][4][5]
-
Indomethacin: As a non-selective cyclooxygenase (COX) inhibitor, Indomethacin blocks the activity of both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
In Vitro Efficacy: A Comparative Analysis
The following table summarizes the inhibitory concentrations (IC50) of 4'-O-Demethylophiopogonanone E, Dexamethasone, and Indomethacin on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Target Mediator | IC50 Value (µM) |
| 4'-O-Demethylophiopogonanone E | Nitric Oxide (NO) | Not Reported |
| IL-1β | Not Reported | |
| IL-6 | Not Reported | |
| Dexamethasone | Nitric Oxide (NO) | ~79.1 |
| IL-6 | Not Reported | |
| IL-1β | Not Reported | |
| Indomethacin | Nitric Oxide (NO) | >56.8 |
| PGE2 | 2.8 | |
| TNF-α | 143.7 |
Note: Data for 4'-O-Demethylophiopogonanone E is used as a proxy for this compound. The IC50 values for Dexamethasone and Indomethacin can vary between studies depending on the specific experimental conditions.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by each compound.
Caption: this compound's proposed anti-inflammatory pathway.
Caption: Dexamethasone's mechanism of anti-inflammatory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ophiopogonanone C: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to adhere to safe handling procedures to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Ophiopogonanone C, including:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
Laboratory coat
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the foundational step in ensuring safe disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated solid waste, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed plastic bag or container clearly labeled as "this compound Contaminated Debris."
-
-
Liquid Waste:
-
This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be compatible with the solvent used. For instance, do not store chlorinated solvents in metal containers.
-
Label the container clearly as "this compound in [Solvent Name] Waste."
-
Crucially, do not mix this waste stream with other types of chemical waste, particularly halogenated solvents, strong acids, or bases, to prevent unintended reactions.[4]
-
Step 2: Waste Container Management
Proper management of waste containers is vital to prevent spills and exposure.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the solvent (for liquid waste), the concentration or approximate amount, and the date of accumulation.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4][5][6] This area should be away from general traffic, drains, and sources of ignition.
-
Closure: Keep waste containers tightly sealed at all times, except when adding waste.[7]
Step 3: Arrange for Professional Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[8][9]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, the following table summarizes key chemical properties relevant to its handling and waste management.
| Property | Data | Reference |
| CAS Number | 477336-75-7 | [2] |
| Molecular Formula | C₁₉H₁₆O₇ | [2] |
| Molecular Weight | 356.33 g/mol | [2] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Toxicological Data | No data available | [2] |
| Ecological Data | No data available | [2] |
Experimental Protocol for Accidental Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment, including a respirator if the spill is large or in a poorly ventilated area.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
For liquid spills: Use an inert absorbent material to contain the spill.
-
-
Clean the Spill:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Ophiopogonanone C
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Ophiopogonanone C. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of research outcomes. This compound is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus and is intended for research and development purposes only.[1]
Personal Protective Equipment (PPE) and Safety Measures
While specific occupational exposure limits (OELs) and detailed toxicity data such as LD50 values for this compound are not currently available, a cautious approach is mandatory.[1] The following PPE is required to minimize exposure risk.
1.1. Hand Protection
This compound is soluble in several common laboratory solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2][3][4] The selection of appropriate gloves is critical and must be based on the solvent used. Disposable nitrile gloves are suitable for incidental splash protection but offer poor resistance to many of these solvents. For direct handling or risk of significant contact, gloves with longer breakthrough times are required.
Table 1: Glove Compatibility and Breakthrough Times for Solvents
| Solvent | Nitrile Glove Breakthrough Time (approximate) | Recommended Glove Type for Extended Use |
| Acetone | < 1 minute[5][6] | Latex (with caution due to allergies) |
| Chloroform | ~1 minute[7] | Neoprene, Viton |
| Dichloromethane | ~2-6 minutes[8] | Neoprene, Viton |
| Dimethyl Sulfoxide (DMSO) | High permeation rate, breakthrough in ~1.5-2 hours[9] | Butyl rubber, Neoprene |
| Ethyl Acetate | < 5 - 12 minutes[8] | Butyl rubber, Neoprene |
Note: Breakthrough times can vary based on glove thickness, manufacturer, and concentration of the chemical.[10] Always inspect gloves before use and change them immediately after any splash or suspected contamination.[11] For handling the pure compound (powder), standard nitrile gloves are acceptable, but care should be taken to avoid dust generation.
1.2. Eye and Face Protection
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
1.3. Skin and Body Protection
A laboratory coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Ensure that skin is not exposed by wearing long pants and closed-toe shoes.
1.4. Respiratory Protection
If there is a risk of generating aerosols or dust of this compound, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Handling and Storage
2.1. Handling
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Avoid contact with skin and eyes.
2.2. Storage
-
Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
-
For long-term storage of the powder, desiccation at -20°C is recommended.
-
Stock solutions should be stored at -80°C and are generally stable for up to six months. Avoid repeated freeze-thaw cycles.
Table 2: Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Accidental Release and First Aid Measures
3.1. Accidental Release
-
Small Spills: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if dust or aerosols are present. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids carefully to avoid generating dust. Place the waste in a sealed container for disposal.
-
Large Spills: Evacuate the laboratory and alert emergency personnel.
3.2. First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
This compound and related homoisoflavonoids have been studied for their anti-inflammatory and cytotoxic properties. The following are representative protocols that can be adapted for research with this compound.
4.1. Cytotoxicity Assessment (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Culture: Plate cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Replace the medium in the wells with the this compound solutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
4.2. Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
4.3. Western Blot for MAPK Signaling Pathway
This protocol examines the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK1/2, JNK, and p38 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Signaling Pathway and Experimental Workflow Visualization
5.1. Postulated Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the MAPK signaling pathway.
Caption: Postulated MAPK signaling pathway inhibition by this compound.
5.2. Experimental Workflow for Anti-inflammatory Assessment
The following diagram outlines the workflow for assessing the anti-inflammatory properties of this compound.
Caption: Experimental workflow for anti-inflammatory activity assessment.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
6.1. Unused Compound
-
Unused or expired this compound should be disposed of as chemical waste. It should not be discarded in the regular trash or down the drain.
6.2. Solvent Waste
-
Solutions of this compound in organic solvents (chloroform, dichloromethane, ethyl acetate, acetone, DMSO) must be collected in appropriately labeled hazardous waste containers.
-
Halogenated and non-halogenated solvent waste streams should be kept separate.
-
DMSO solutions, especially those containing dissolved toxic substances, require careful handling as DMSO can facilitate skin absorption.[12] These should be collected in a designated "DMSO waste" container.
6.3. Contaminated Materials
-
Solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, should be placed in a designated, sealed hazardous waste bag or container for incineration.
6.4. Aqueous Waste
-
Aqueous solutions containing low concentrations of this compound from cell culture experiments should be collected as chemical waste. Do not pour down the drain.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | CAS:477336-75-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:477336-75-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | CAS 477336-75-7 | ScreenLib [screenlib.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. gloves.com [gloves.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. auckland.ac.nz [auckland.ac.nz]
- 9. tandfonline.com [tandfonline.com]
- 10. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. greenfield.com [greenfield.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
